molecular formula C6H11F2NO B2744911 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol CAS No. 848414-03-9

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

カタログ番号: B2744911
CAS番号: 848414-03-9
分子量: 151.157
InChIキー: WPUZOENUSBZVKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (CAS 848414-03-9) is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol. This pyrrolidine-based scaffold serves as a valuable building block in synthetic and medicinal chemistry for constructing complex organic molecules and pharmaceuticals . Its structure, featuring a pyrrolidine ring and difluoroethanol moiety, allows it to be investigated for potential bioactive properties and its capacity to interact with biological macromolecules . The presence of the fluorine atoms is a critical feature, as it can enhance the molecule's metabolic stability and its ability to form specific hydrogen bonds, which may modulate enzyme activities . Research into this compound and its analogues spans multiple disciplines. In chemistry, it is utilized as a key intermediate in synthesis . In biology and medicine, its potential is being explored for therapeutic effects in drug development programs targeting specific biological pathways . Related structural motifs have been identified in patented compounds, such as A2A receptor antagonists, highlighting the interest in this chemotype for developing new therapeutic agents . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. For lab use only.

特性

IUPAC Name

2,2-difluoro-2-pyrrolidin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8,4-10)5-1-2-9-3-5/h5,9-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZOENUSBZVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848414-03-9
Record name 2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Analytical and Physicochemical Profiling of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol: Mass Specifications and MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into aliphatic ring systems is a proven tactic for modulating pharmacokinetics and target binding. 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (CAS: 848414-03-9) represents a highly specialized fluorinated pharmacophore. Featuring a pyrrolidine core substituted at the C3 position with a gem-difluoroethanol moiety, this building block is frequently utilized to lower the basicity of the adjacent amine while providing a robust hydrogen-bonding vector.

For analytical scientists and medicinal chemists, distinguishing between the bulk molecular weight and the exact monoisotopic mass of this compound is critical for accurate high-resolution mass spectrometry (HRMS) targeting and synthetic verification[1]. This whitepaper provides an in-depth technical breakdown of the compound's mass specifications, predicted ion mobility cross-sections, and a self-validating analytical protocol for its quantification.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

When handling 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, researchers must apply the correct mass metric depending on the operational context (synthesis vs. analysis).

  • Molecular Weight (151.15 g/mol ): This value represents the abundance-weighted average of all naturally occurring isotopes (e.g., 12C and 13C )[1]. It is exclusively used for macroscopic, stoichiometric calculations, such as determining molarity for in vitro assays or weighing reagents for parallel synthesis.

  • Exact Monoisotopic Mass (151.08087 Da): This is the precise mass calculated using only the most abundant isotope of each constituent element ( 12C61​H1119​F214​N16O )[1],[2]. Because mass spectrometers measure discrete ions rather than bulk averages, the exact mass is the mandatory input for HRMS inclusion lists.

Fluorine is monoisotopic ( 100% 19F ), meaning the isotopic envelope of this compound is relatively simple, governed primarily by the natural abundance of 13C and 15N . Furthermore, the mass defect of fluorine ( 18.9984 Da ) imparts a distinct negative mass defect shift relative to purely hydrocarbon-based analogs, making it highly identifiable in complex biological matrices.

Table 1: Physicochemical and Mass Specifications
PropertyValueContextual Significance
Chemical Formula C6​H11​F2​NO Elemental composition[1]
Molecular Weight 151.15 g/mol Bulk stoichiometry and formulation[1]
Exact (Monoisotopic) Mass 151.08087 Da HRMS targeting and identification[1]
XLogP3 0.2 Indicates high polarity; dictates HILIC chromatography[1]
Topological Polar Surface Area 32.3A˚2 Predicts excellent membrane permeability[1]

High-Resolution Mass Spectrometry (HRMS) Dynamics

In positive electrospray ionization (ESI+), the pyrrolidine nitrogen acts as the primary protonation site. The inductive electron-withdrawing effect of the beta-gem-difluoro group slightly reduces the basicity (pKa) of this amine compared to an unsubstituted pyrrolidine, yet it remains easily protonated under acidic LC-MS conditions.

Ion mobility-mass spectrometry (IM-MS) adds an orthogonal layer of separation based on the molecule's size and shape in the gas phase. The Predicted Collision Cross Section (CCS) values allow for the filtering of isobaric interferences.

Table 2: Predicted Adducts and Collision Cross Sections (CCS)
Adduct SpeciesTheoretical m/zPredicted CCS ( A˚2 )Ionization Mode
[M+H]+ 152.08815 130.3 ESI Positive[2]
[M+Na]+ 174.07009 136.4 ESI Positive[2]
[M+NH4]+ 169.11469 150.2 ESI Positive[2]
[M-H]- 150.07359 126.6 ESI Negative[2]

Validated Analytical Workflow (LC-HRMS)

To accurately quantify and verify the integrity of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, standard reversed-phase chromatography is often insufficient due to the compound's high polarity ( XLogP3=0.2 )[1]. The following Hydrophilic Interaction Liquid Chromatography (HILIC) protocol is engineered for optimal retention and self-validation.

Protocol: HRMS Verification and Quantification

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the analyte in 1 mL of Acetonitrile/Water (90:10, v/v) to create a 1 mg/mL stock. Spike in a stable isotope-labeled internal standard (e.g., 13C -labeled analog) at 100 ng/mL .

  • Causality: High acetonitrile content is required to match the initial mobile phase conditions of HILIC. Introducing aqueous samples into a HILIC system causes severe solvent-induced peak broadening and loss of theoretical plates.

Step 2: Chromatographic Separation (HILIC)

  • Action: Deploy a HILIC Amide column ( ).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B , hold for 1 min , ramp to 50% B over 5 mins .

  • Causality: The amide stationary phase provides hydrogen-bonding interactions with the gem-difluoroethanol moiety. Formic acid ensures the pyrrolidine nitrogen remains fully protonated, maximizing ESI+ ionization efficiency.

Step 3: ESI-HRMS Acquisition

  • Action: Utilize a Q-TOF or Orbitrap Mass Spectrometer in ESI+ mode. Target the exact mass m/z152.08815 for the [M+H]+ adduct.

  • Self-Validating System: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z556.2765 ) via a secondary reference sprayer. This ensures the mass accuracy remains dynamically calibrated to <5 ppm throughout the run, validating that the detected m/z is unambiguously the target compound and not an isobaric artifact.

Step 4: Data Processing

  • Action: Extract the ion chromatogram (EIC) for m/z152.08815 using a narrow 5 ppm mass window. Calculate the mass error: 152.08815(Measured Mass−152.08815)​×106 .

LCMS_Workflow A Sample Prep (Dilution & Filtration) B HILIC LC Separation (Polar Retention) A->B C ESI+ Ionization (Protonation) B->C D HRMS Analyzer (Orbitrap/TOF) C->D E Data Processing (Mass Defect Analysis) D->E

LC-HRMS analytical workflow for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol quantification.

Pharmacological Logic of the Gem-Difluoro Group

The addition of the gem-difluoro group to the pyrrolidine-ethanol scaffold is not arbitrary; it is a calculated structural modification that directly impacts both the analytical signature and the in vivo behavior of the molecule.

Substituting two hydrogen atoms with two fluorine atoms results in an exact mass shift of +35.9812 Da . Analytically, this shifts the molecule into a distinct mass defect space. Pharmacologically, the extreme electronegativity of the fluorine atoms pulls electron density away from the pyrrolidine nitrogen. This lowers the basicity of the amine, which can enhance passive membrane permeability and reduce off-target hERG channel liabilities (which often trap highly basic amines). Furthermore, the strong C-F bonds block oxidative metabolism at the substituted carbon, increasing the compound's half-life.

Fluorination_Logic A Pyrrolidine Scaffold B Gem-Difluoro Substitution (+35.98 Da Mass Shift) A->B C Monoisotopic Mass 151.08087 Da B->C Analytical Signature D pKa Modulation (Decreased Basicity) B->D Physicochemical Effect E Metabolic Stability (Blockade of Oxidation) B->E Pharmacokinetic Effect

Logical mapping of gem-difluoro substitution effects on analytical and pharmacological properties.

References

1.[1] PubChem. "2,2-Difluoro-2-(pyrrolidin-3-yl)ethan-1-ol | C6H11F2NO | CID 60006963". National Center for Biotechnology Information. URL:[Link] 2.[2] PubChemLite. "848414-03-9 (C6H11F2NO)". Luxembourg Centre for Systems Biomedicine (LCSB), University of Luxembourg. URL:[Link]

Sources

Structural Elucidation and Stereoselective Profiling of 2,2-Difluoro-2-(pyrrolidin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern drug design. 2,2-Difluoro-2-(pyrrolidin-3-yl)ethan-1-ol (CAS: 848414-03-9) serves as a highly versatile, conformationally restricted building block. The adjacent gem-difluoro group not only modulates the basicity (pKa) of the pyrrolidine nitrogen but also acts as a lipophilic hydrogen bond acceptor, drastically altering the molecule's pharmacokinetic profile[1]. However, the presence of the C3 stereocenter necessitates rigorous stereochemical control during synthesis and unambiguous absolute configuration assignment via X-ray crystallography. This whitepaper outlines the causality-driven synthetic methodologies and crystallographic protocols required to isolate and characterize this critical pharmacophore.

Physicochemical and Safety Profile

Before initiating synthetic or crystallographic workflows, it is critical to establish the baseline physicochemical properties of the target compound. The gem-difluoro moiety significantly lowers the topological polar surface area (TPSA) relative to unfluorinated analogs, enhancing potential membrane permeability[1].

Table 1: Physicochemical and Safety Profile of CAS 848414-03-9

PropertyValueSource
Molecular Formula C₆H₁₁F₂NOPubChem[2]
Molecular Weight 151.15 g/mol PubChem[2]
Exact Mass 151.08087 DaPubChem[2]
XLogP3 (Computed) 0.2PubChem[2]
Topological Polar Surface Area 32.3 ŲPubChem[2]
GHS Hazard Classifications Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318)NextSDS[3]

Synthetic Methodology and Stereocontrol

Synthesizing 2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol requires the precise installation of the difluoromethylene group at the sp³-hybridized C3 position of the pyrrolidine ring. Traditional nucleophilic fluorination is often too harsh for this scaffold. Instead, a reductive cross-coupling or Reformatsky-type approach utilizing ethyl bromodifluoroacetate is preferred[4].

Protocol 1: Stereoselective Synthesis Workflow
  • Step 1: Copper-Mediated Cross-Coupling

    • Procedure: React tert-butyl 3-iodopyrrolidine-1-carboxylate with ethyl bromodifluoroacetate in the presence of activated copper powder in DMSO at 50°C.

    • Causality: The difluoroalkyl radical/anion generated from ethyl bromodifluoroacetate is highly unstable and prone to β-elimination. Copper stabilizes this intermediate, preventing defluorination and facilitating a clean C-C bond formation at the C3 position of the pyrrolidine ring[4].

  • Step 2: Chemoselective Ester Reduction

    • Procedure: Treat the resulting ethyl 2-(1-Boc-pyrrolidin-3-yl)-2,2-difluoroacetate with NaBH₄ and CaCl₂ in ethanol at 0°C.

    • Causality: Standard reduction with LiAlH₄ can trigger unwanted single-electron transfer (SET) pathways, leading to the reductive cleavage of the C-F bonds. The in-situ generation of calcium borohydride (Ca(BH₄)₂) provides a mild, highly chemoselective reduction of the ester to the primary alcohol without compromising the gem-difluoro moiety.

  • Step 3: Boc Deprotection

    • Procedure: Stir the intermediate in a 4M HCl/Dioxane solution at room temperature for 2 hours, followed by concentration under vacuum.

    • Causality: Anhydrous acidic conditions cleanly cleave the tert-butoxycarbonyl (Boc) group without risking the hydrolysis of the primary alcohol, yielding the target compound as a stable hydrochloride salt.

Crystallographic Determination Protocol

Direct crystallization of low-molecular-weight aliphatic amines like 2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol is notoriously difficult due to their propensity to form hygroscopic oils. Furthermore, the molecule lacks heavy atoms, making the determination of the absolute configuration at C3 via anomalous dispersion nearly impossible. To solve this, the compound must be derivatized into a highly crystalline, heavy-atom-containing analog.

Protocol 2: Derivatization and Absolute Stereochemistry Assignment
  • Step 1: Heavy-Atom Derivatization (N-Acylation)

    • Procedure: React the pyrrolidine hydrochloride salt with 4-bromobenzoyl chloride and triethylamine in dichloromethane (DCM) at 0°C.

    • Causality: The introduction of the 4-bromobenzoyl group serves a dual purpose: the rigid aromatic ring promotes π-π stacking to facilitate crystal lattice formation, and the bromine atom provides a strong anomalous scattering signal critical for Flack parameter calculation.

  • Step 2: Crystal Growth via Vapor Diffusion

    • Procedure: Dissolve the purified derivative in a minimum volume of DCM. Place the vial inside a larger sealed chamber containing pentane. Allow to stand undisturbed at 4°C for 3–5 days.

    • Causality: Vapor diffusion allows the non-polar antisolvent (pentane) to slowly diffuse into the polar solvent (DCM). This creates a highly controlled supersaturation environment, preventing the compound from "oiling out" and promoting the nucleation of high-quality, diffraction-grade single crystals.

  • Step 3: X-ray Diffraction and Refinement

    • Procedure: Mount a single crystal on a diffractometer equipped with a Cu Kα X-ray source. Collect data at 100 K.

    • Causality: Cu Kα radiation (λ = 1.5418 Å) is explicitly chosen over Mo Kα because it maximizes the anomalous dispersion signal of the bromine atom. Data collection at cryogenic temperatures (100 K) minimizes atomic thermal motion, allowing for the precise resolution of the highly electronegative—and often disordered—CF₂ moiety.

Table 2: Optimized Crystallographic Parameters for Heavy-Atom Derivatives

ParameterOptimal SettingRationale
Derivatizing Agent 4-Bromobenzoyl chlorideIntroduces Br for strong anomalous dispersion.
Radiation Source Cu K-alpha (λ = 1.5418 Å)Maximizes anomalous scattering signal for Br.
Temperature 100 K (Cryogenic)Reduces thermal motion, improving resolution.
Target Flack Parameter ~0.0 (±0.05)Confirms absolute configuration at C3.
Resolution Limit 0.80 Å or betterEnsures precise electron density mapping of the CF₂ group.

Workflow Visualization

The following diagram maps the critical path from synthetic coupling through to crystallographic validation, ensuring a self-validating loop of structural integrity.

G N1 1. Cu-Mediated Cross-Coupling N2 2. Ester Reduction (NaBH4/CaCl2) N1->N2 N3 3. Boc Deprotection (HCl/Dioxane) N2->N3 N4 4. Heavy-Atom Derivatization N3->N4 N5 5. X-Ray Diffraction (Cu K-alpha) N4->N5

Caption: Workflow: Synthesis and X-ray crystallographic profiling of the difluoropyrrolidine scaffold.

References

  • Title : 2,2-Difluoro-2-(pyrrolidin-3-yl)ethan-1-ol | C6H11F2NO | CID 60006963 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : 2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : The Many Roles for Fluorine in Medicinal Chemistry Source : ACS Publications (Chemical Society Reviews / Perspectives) URL :[Link]

  • Title : Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction Source : ACS Publications (Organic Letters) URL :[Link]

Sources

Thermodynamic stability of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol in Aqueous Solution

Executive Summary

The stability of an active pharmaceutical ingredient (API) in an aqueous environment is a cornerstone of drug development, directly impacting its efficacy, safety, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, a molecule featuring a gem-difluorinated carbon adjacent to a pyrrolidine ring and a primary alcohol. The strategic incorporation of fluorine atoms significantly alters the physicochemical properties of the molecule, introducing unique stability considerations. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers and drug development professionals a robust methodology for a thorough stability assessment. We will explore the profound influence of fluorine's stereoelectronic and inductive effects on the pyrrolidine moiety, detail a suite of essential experimental protocols including forced degradation and pH-rate profiling, and provide a framework for data interpretation and shelf-life prediction.

Introduction: The Critical Role of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its chemical and physical stability. For parentally administered drugs or those formulated as aqueous solutions, stability in water is paramount. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability.[1][2] The subject of this guide, 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, presents a fascinating case study due to its unique structural features: a five-membered pyrrolidine ring, known for its conformational flexibility[3][4][5], and a gem-difluoro group, which imparts distinct electronic properties.

Fluorine is often called the "element of extremes" in medicinal chemistry.[6] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while profoundly influencing a molecule's pKa, metabolic stability, and conformation.[7][8] Understanding how the interplay of these features governs the molecule's behavior in an aqueous environment is the central objective of this guide.

Theoretical Framework: Predicting Stability from Molecular Structure

A robust stability assessment begins with a theoretical analysis of the molecule's inherent properties. The structure of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol suggests several key factors that will dictate its thermodynamic stability.

The Pyrrolidine Ring: Conformational Dynamics

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of "envelope" and "twisted" conformations.[3][4] The energy barrier between these conformers is low, but substitution can create a conformational preference. Fluorine substitution, in particular, is known to enhance the conformational stability of proline-rich proteins by biasing the ring pucker.[5][9] This conformational locking can shield susceptible bonds from solvent attack, thereby enhancing stability.

The Influence of Geminal Difluorination

The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) at the 2-position of the pyrrolidine ring introduces powerful electronic effects.

  • Inductive Effect and pKa Modulation : Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a dominant factor.[6] When placed adjacent to the pyrrolidine nitrogen, the C-F bonds will significantly decrease the electron density on the nitrogen atom. This reduces the basicity of the amine, thereby lowering its pKa.[6][7][10] A lower pKa means the pyrrolidinium cation will be the predominant species at a lower pH range compared to its non-fluorinated analog. Since the protonated and neutral forms of a molecule can have vastly different degradation rates, this pKa shift is a critical determinant of the pH-dependent stability profile.[11][12]

  • Stereoelectronic Effects : Beyond simple induction, fluorine participates in complex stereoelectronic interactions. The gauche effect describes the tendency of electronegative substituents on adjacent carbons to favor a gauche (60°) rather than an anti (180°) conformation.[13][14] This is often explained by a stabilizing hyperconjugation interaction, where a σ C-H bonding orbital donates electron density into the low-lying σ* C-F antibonding orbital.[14] In the case of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, an anomeric effect, arising from the interaction between the nitrogen lone pair and the antibonding σ* C-F orbital (nN→σ*CF), can impart a strong conformational bias and significantly stabilize the molecule.[3][4][5]

Potential Degradation Pathways in Aqueous Solution

A comprehensive stability analysis must anticipate the likely chemical reactions that lead to degradation. For this molecule, several pathways should be considered.

  • Hydrolysis : While C-F bonds are generally strong, the highly polarized nature of the gem-difluoro carbon makes it potentially susceptible to nucleophilic attack, especially under harsh acidic or basic conditions. However, gem-difluoro groups are typically very resistant to hydrolysis. The primary site of hydrolytic instability is more likely related to the pyrrolidine ring itself.

  • Oxidation : The pyrrolidine nitrogen can be susceptible to oxidation, potentially forming an N-oxide. The electron-withdrawing nature of the adjacent difluoro group may reduce this susceptibility. The primary alcohol of the ethanol side chain is also a potential site for oxidation to an aldehyde or carboxylic acid.

  • Ring-Opening : Under extreme pH and temperature, cleavage of the pyrrolidine ring is a possible degradation pathway, potentially initiated by hydrolysis or oxidation.[15][16]

The following diagram illustrates the key factors influencing the stability of the target molecule.

cluster_molecule 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Environmental Factors cluster_outcome Stability Outcome M Core Molecule Inductive Inductive Effect (Lower pKa) M->Inductive Stereo Stereoelectronic Effects (Gauche/Anomeric) M->Stereo Conformation Ring Conformation M->Conformation Stability Thermodynamic Stability (Shelf-Life) Inductive->Stability Influence Stereo->Stability Influence Conformation->Stability Influence pH Solution pH Degradation Degradation Pathways (Hydrolysis, Oxidation) pH->Degradation Trigger Temp Temperature Temp->Degradation Trigger Oxidants Oxidizing Agents (e.g., O2, Peroxides) Oxidants->Degradation Trigger Light Light (Photolysis) Light->Degradation Trigger Degradation->Stability Determines cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Stress Testing & Pathway ID cluster_kinetic Phase 3: Kinetic & Long-Term Analysis cluster_analysis Phase 4: Data Analysis & Reporting DevMethod Develop & Validate Stability-Indicating HPLC Method Forced Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) DevMethod->Forced pH_Rate Conduct pH-Rate Profile Study DevMethod->pH_Rate Accel Perform Accelerated Stability (Arrhenius Plot) DevMethod->Accel ID Identify & Characterize Degradation Products (LC-MS) Forced->ID Pathway Propose Degradation Pathways ID->Pathway Pathway->pH_Rate OptimalpH Determine pH of Maximum Stability pH_Rate->OptimalpH LongTerm Initiate Long-Term ICH Stability Study Accel->LongTerm Informs ShelfLife Predict Shelf-Life Accel->ShelfLife Report Compile Stability Report for Regulatory Submission LongTerm->Report OptimalpH->Report ShelfLife->Report

Sources

Pharmacological Properties of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a foundational pillar of modern drug discovery, with over 20% of recently FDA-approved therapeutics containing at least one fluorine atom[1]. Among the most privileged structural motifs is the pyrrolidine ring, a saturated five-membered nitrogen heterocycle that provides critical sp³-hybridized 3D spatial coverage[2]. By merging this versatile core with an exocyclic gem-difluoroalkyl group and a terminal ethanol exit vector, the 2,2-difluoro-2-pyrrolidin-3-yl-ethanol scaffold emerges as a highly sophisticated, multi-functional building block. This whitepaper dissects the physicochemical profiling, pharmacological implications, and self-validating experimental workflows required to leverage this scaffold in hit-to-lead optimization.

Section 1: Structural and Physicochemical Profiling

The pharmacological utility of the 2,2-difluoro-2-pyrrolidin-3-yl-ethanol scaffold is dictated by the synergistic interplay of its three distinct structural domains:

  • The Pyrrolidine Core: Unlike planar aromatic rings, the saturated pyrrolidine ring undergoes "pseudorotation," allowing it to adopt multiple low-energy conformations (such as the envelope and twist forms). This dynamic flexibility maximizes complementary binding within complex, non-planar protein pockets[3].

  • The gem-Difluoro Group: Positioned exocyclically at the gamma position relative to the pyrrolidine nitrogen, the CF₂ moiety exerts a profound through-bond inductive electron-withdrawing effect. This modification predictably lowers the pKa of the adjacent basic amine without introducing the severe steric bulk of larger halogens[4].

  • The Ethanol Vector: The terminal hydroxyl group serves a dual purpose. Biologically, it acts as a highly directional hydrogen-bond donor and acceptor for target engagement. Synthetically, it provides a versatile exit vector for late-stage functionalization, such as etherification or esterification.

To contextualize the impact of these modifications, we must compare the scaffold against its unsubstituted parent structures.

Table 1: Comparative Physicochemical Profiling of Pyrrolidine Scaffolds
Scaffold TypeEstimated pKa (Amine)LogD (pH 7.4)Metabolic Stability (CYP450)Key Structural Advantage
Unsubstituted Pyrrolidine ~10.4Low (< 0)Low (Prone to oxidation)High basicity, strong H-bond donor
3,3-Difluoropyrrolidine ~8.5ModerateModerateReduced basicity, rigidified ring
2,2-Difluoro-2-pyrrolidin-3-yl-ethanol ~8.0 - 8.8Optimal (1.0 - 2.0)High (Steric/electronic shielding)Balanced ADME, functionalizable exit vector

Section 2: Pharmacological Implications (ADME & Target Binding)

The primary pharmacological advantage of the 2,2-difluoro-2-pyrrolidin-3-yl-ethanol scaffold lies in its ability to circumvent the traditional "basicity penalty" of aliphatic amines. A standard pyrrolidine has a pKa of ~10.4, rendering it >99% protonated at physiological pH (7.4)[5]. This high cationic charge severely restricts passive membrane permeability and blood-brain barrier (BBB) penetration.

The inductive pull of the gem-difluoro group depresses this pKa to the ~8.0–8.8 range[4]. This subtle shift exponentially increases the fraction of the unionized (neutral) compound at physiological pH. Consequently, lipophilicity (LogD) and membrane permeability are drastically enhanced without sacrificing the aqueous solubility inherently provided by the amine[6].

Furthermore, the CF₂ group acts as a potent metabolic shield. Cytochrome P450 (CYP450) enzymes frequently target electron-rich, unhindered aliphatic carbons for oxidative degradation. The strong C-F bonds and the electron-withdrawing nature of the difluoro group deactivate adjacent sites toward electrophilic metabolic attack, thereby prolonging the compound's in vivo half-life[6].

Pharmacological_Impact Scaffold 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol Pyrrolidine Pyrrolidine Core (sp3, basicity) Scaffold->Pyrrolidine GemDifluoro gem-Difluoro Group (Inductive effect) Scaffold->GemDifluoro Ethanol Ethanol Vector (H-bonding, exit vector) Scaffold->Ethanol pKa Lowered Amine pKa Pyrrolidine->pKa Modified by Target Target Engagement Pyrrolidine->Target 3D spatial fit GemDifluoro->pKa Electron withdrawal Lipophilicity Optimized LogD GemDifluoro->Lipophilicity Fluorine solvation Stability Metabolic Shielding GemDifluoro->Stability Blocks oxidation Ethanol->Target H-bond networking Permeability Enhanced Membrane Permeability pKa->Permeability Higher unionized % Lipophilicity->Permeability HalfLife Prolonged Half-Life Stability->HalfLife Reduced clearance

Pharmacological impact pathway of the 2,2-difluoro-2-pyrrolidin-3-yl-ethanol scaffold.

Section 3: Experimental Workflows & Protocols

To rigorously validate the pharmacological properties of this scaffold, we must employ self-validating experimental systems. As a Senior Application Scientist, I mandate the following protocols to ensure artifact-free data generation, explicitly designing each step to account for the unique physicochemical behavior of fluorinated amines.

Protocol 1: High-Throughput pKa Determination

Causality & Logic: Computational models frequently fail to accurately predict the complex solvation dynamics of heavily fluorinated molecules. Therefore, empirical potentiometric titration coupled with a co-solvent extrapolation method is required. We utilize a methanol/water co-solvent system because fluorinated compounds can exhibit transient precipitation at neutral pH during titration. The co-solvent ensures complete dissolution, and the Yasuda-Shedlovsky extrapolation provides the true aqueous pKa, creating a self-validating system that prevents precipitation artifacts.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the scaffold in HPLC-grade methanol.

  • Titration Setup: Dispense the compound into a potentiometric titrator vessel containing a 0.15 M KCl background electrolyte solution to maintain constant ionic strength.

  • Co-Solvent Addition: Perform three parallel titrations using 30%, 40%, and 50% methanol/water volume ratios.

  • pH Sweeping: Titrate with standardized 0.5 M HCl and 0.5 M KOH from pH 2.0 to 12.0 under an argon atmosphere to prevent CO₂ absorption.

  • Extrapolation: Plot the apparent pKa values against the dielectric constant of the co-solvent mixtures. Extrapolate the linear regression to 0% organic modifier to determine the true aqueous pKa.

Protocol 2: Microsomal Stability Assay (CYP450 Clearance)

Causality & Logic: To accurately assess the metabolic shielding provided by the CF₂ group, an in vitro liver microsome assay is utilized. Acetonitrile is explicitly selected as the quenching agent because it denatures CYP450 enzymes instantly, halting the reaction, and acts as a protein precipitant for clean LC-MS injection. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) in the quench solution creates a self-validating system: any matrix effects or ion suppression during LC-MS/MS analysis will affect the analyte and SIL-IS equally, ensuring the calculated intrinsic clearance (CLint) is purely a measure of metabolic degradation.

Step-by-Step Methodology:

  • Incubation Setup: Pre-incubate 1 µM of the scaffold with human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration), which serves as the essential electron donor for CYP450 catalytic activity.

  • Sampling: Extract 50 µL aliquots at precise time points: 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of the SIL-IS.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Plot the natural log of the analyte/SIL-IS peak area ratio versus time. Calculate the intrinsic clearance (CLint) from the slope of the linear regression.

Workflow Incubate 1. Compound Incubation (Liver Microsomes, 37°C) Initiate 2. NADPH Addition (Initiates CYP450) Incubate->Initiate Sample 3. Aliquot Sampling (0, 15, 30, 60 min) Initiate->Sample Note1 NADPH is required as an electron donor for CYP450 Initiate->Note1 Quench 4. Acetonitrile Quenching (+ Internal Standard) Sample->Quench Centrifuge 5. Centrifugation (Precipitates Proteins) Quench->Centrifuge Note2 Acetonitrile denatures enzymes, halting the reaction instantly Quench->Note2 LCMS 6. LC-MS/MS Analysis (Analyte/IS Ratio) Centrifuge->LCMS Clearance 7. Intrinsic Clearance Calculation LCMS->Clearance

Experimental workflow for CYP450 microsomal metabolic stability screening.

Conclusion

The 2,2-difluoro-2-pyrrolidin-3-yl-ethanol scaffold represents a masterclass in rational drug design. By strategically leveraging the inductive effects of fluorine, medicinal chemists can rescue the ADME liabilities of basic pyrrolidines, transforming them into highly permeable, metabolically stable, and biologically active therapeutics. The rigorous, self-validating protocols outlined above ensure that the integration of this scaffold into hit-to-lead campaigns is driven by empirical, artifact-free data.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry URL
  • Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: Chemistry – A European Journal URL
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The pyrrolidine scaffold is a privileged heterocycle, present in numerous FDA-approved drugs and biologically active natural products.[1][2] The combination of these two features in molecules such as 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol presents a compelling synthetic target for drug discovery programs. The gem-difluoroethanol moiety, in particular, can act as a bioisostere for a carbonyl group or a hydroxyl group, while also modulating the pKa of nearby functionalities.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. The presented route is a multi-step sequence starting from the commercially available N-Boc-pyrrolidine-3-carboxylic acid. Each step is detailed with expert insights into the rationale behind the chosen reagents and conditions, ensuring a reproducible and scalable process for researchers in synthetic and medicinal chemistry.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a five-step sequence, as illustrated below. This strategy was designed to build the carbon framework first, followed by the introduction of the key fluorine atoms, and concluding with functional group manipulations.

G A N-Boc-pyrrolidine-3-carboxylic acid B N-Boc-3-(2-diazoacetyl)pyrrolidine A->B Arndt-Eistert Homologation (Step 1) C Ethyl (N-Boc-pyrrolidin-3-yl)acetate B->C Wolff Rearrangement & Esterification (Step 2) D Ethyl 2,2-difluoro-2-(N-Boc-pyrrolidin-3-yl)acetate C->D α,α-Difluorination (Step 3) E 2,2-Difluoro-2-(N-Boc-pyrrolidin-3-yl)-ethanol D->E Reduction (Step 4) F 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol E->F Boc Deprotection (Step 5)

Caption: Proposed synthetic workflow for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol.

Experimental Protocols

PART 1: Synthesis of Ethyl (N-Boc-pyrrolidin-3-yl)acetate

This part of the synthesis involves a two-step homologation of the starting carboxylic acid using the Arndt-Eistert reaction, followed by esterification.

Step 1: Synthesis of N-Boc-3-(2-diazoacetyl)pyrrolidine (Intermediate B)

The Arndt-Eistert synthesis is a reliable method for the one-carbon homologation of carboxylic acids.[3] The first step involves the formation of an acid chloride, which then reacts with diazomethane to form an α-diazoketone intermediate.

  • Materials and Reagents:

    • N-Boc-pyrrolidine-3-carboxylic acid

    • Oxalyl chloride

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Diethyl Ether

    • Diazomethane solution in diethyl ether (handle with extreme caution)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Protocol:

    • To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M), add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise. Gas evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous diethyl ether (0.5 M) and cool to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) with vigorous stirring. Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety shielding.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.

    • Wash the ethereal solution with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-diazoketone, which is used in the next step without further purification.

Step 2: Synthesis of Ethyl (N-Boc-pyrrolidin-3-yl)acetate (Intermediate C)

The α-diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst to form a ketene, which is then trapped by ethanol to yield the desired ethyl ester.[4]

  • Materials and Reagents:

    • Crude N-Boc-3-(2-diazoacetyl)pyrrolidine

    • Anhydrous Ethanol

    • Silver (I) benzoate (catalyst)

    • Triethylamine

  • Protocol:

    • Dissolve the crude α-diazoketone from Step 1 in anhydrous ethanol (0.2 M).

    • Add triethylamine (1.0 eq) to the solution.

    • In a separate flask, prepare a solution of silver (I) benzoate (0.1 eq) in triethylamine by gentle warming.

    • Add the silver benzoate solution dropwise to the diazoketone solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Ethyl (N-Boc-pyrrolidin-3-yl)acetate.

PART 2: Introduction of Fluorine and Final Product Synthesis

Step 3: Synthesis of Ethyl 2,2-difluoro-2-(N-Boc-pyrrolidin-3-yl)acetate (Intermediate D)

The introduction of the two fluorine atoms is achieved by a sequential deprotonation and electrophilic fluorination of the ester. N-Fluorobenzenesulfonimide (NFSI) is a stable and effective electrophilic fluorine source for this transformation.[1][5][6]

  • Materials and Reagents:

    • Ethyl (N-Boc-pyrrolidin-3-yl)acetate

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) solution in THF

    • N-Fluorobenzenesulfonimide (NFSI)

  • Protocol:

    • Dissolve Ethyl (N-Boc-pyrrolidin-3-yl)acetate (1.0 eq) in anhydrous THF (0.3 M) in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of LDA (1.1 eq) in THF dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • In a separate flask, dissolve NFSI (1.1 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the enolate solution to the NFSI solution via a cannula.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • To introduce the second fluorine atom, repeat the deprotonation and fluorination sequence: a. Cool the reaction mixture back to -78 °C. b. Add a second portion of LDA (1.2 eq) dropwise and stir for 1 hour. c. Add a second portion of NFSI (1.2 eq) and continue stirring at -78 °C for another 2 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield Ethyl 2,2-difluoro-2-(N-Boc-pyrrolidin-3-yl)acetate.

Step 4: Synthesis of 2,2-Difluoro-2-(N-Boc-pyrrolidin-3-yl)-ethanol (Intermediate E)

The difluoroester is reduced to the corresponding primary alcohol using a strong hydride reducing agent.

  • Materials and Reagents:

    • Ethyl 2,2-difluoro-2-(N-Boc-pyrrolidin-3-yl)acetate

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium aluminum hydride (LiAlH₄)

  • Protocol:

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add a solution of the difluoroester (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash thoroughly with ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude alcohol, which can be purified by column chromatography if necessary.

Step 5: Synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (Final Product)

The final step is the removal of the Boc protecting group under acidic conditions to yield the free amine.[7][8][9]

  • Materials and Reagents:

    • 2,2-Difluoro-2-(N-Boc-pyrrolidin-3-yl)-ethanol

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Protocol:

    • Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous DCM (0.2 M).

    • Add trifluoroacetic acid (10 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a small amount of water and basify to pH > 10 with 2 M NaOH solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1 & 2N-Boc-pyrrolidine-3-carboxylic acidEthyl (N-Boc-pyrrolidin-3-yl)acetateOxalyl chloride, Diazomethane, Silver benzoate, Ethanol60-70% (2 steps)
3Ethyl (N-Boc-pyrrolidin-3-yl)acetateEthyl 2,2-difluoro-2-(N-Boc-pyrrolidin-3-yl)acetateLDA, NFSI50-65%
4Ethyl 2,2-difluoro-2-(N-Boc-pyrrolidin-3-yl)acetate2,2-Difluoro-2-(N-Boc-pyrrolidin-3-yl)-ethanolLiAlH₄85-95%
52,2-Difluoro-2-(N-Boc-pyrrolidin-3-yl)-ethanol2,2-Difluoro-2-pyrrolidin-3-yl-ethanolTFA, DCM>95%

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety Precautions

  • Diazomethane: Extremely toxic and explosive. Should only be handled by trained personnel in a dedicated fume hood with appropriate safety measures.

  • Oxalyl chloride: Corrosive and toxic. Handle in a fume hood.

  • LDA and LiAlH₄: Pyrophoric and react violently with water. Handle under an inert atmosphere.

  • TFA: Highly corrosive. Handle with appropriate personal protective equipment.

Conclusion

This application note details a robust and logical synthetic route to 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. By leveraging well-established transformations such as the Arndt-Eistert homologation and modern electrophilic fluorination techniques, this protocol provides a clear pathway for accessing this valuable fluorinated building block. The insights provided for each step aim to empower researchers to successfully implement and adapt this synthesis for their specific drug discovery and development needs.

References

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
  • Prakash, G. K. S., Zhang, Z., Wang, F., Ni, C., & Olah, G. A. (2011). A new electrophilic difluoromethylating reagent. Journal of Fluorine Chemistry, 132(10), 792-798.
  • Hu, J., Zhang, W., & Wang, F. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 245-251.
  • Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., Chen, X., & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.
  • Laali, K. K., & Gettwert, V. J. (2001). Towards Greener Fluorine Organic Chemistry: Direct Electrophilic Fluorination of Carbonyl Compounds in Water and Under Solvent-Free Reaction Conditions. Journal für praktische Chemie, 343(3), 253-257.
  • Dubbaka, S. R., & Vogel, P. (2004). Convenient Synthesis of α,α-Difluorinated Carbonyl Compounds from Alkynes through a Fluoro-deboron. Organic Letters, 6(1), 95-98.
  • Shimizu, M., & Hiyama, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1834-1925.
  • BenchChem. (2025). Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids.
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Kappe, C. O., & Stadler, A. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 80-87.
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
  • Liashuk, A., et al. (2020). Synthesis of N-deprotected and N-Boc-protected pyrrolidines 9 and 10...
  • Isaksson, J., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13866-13876.
  • Wikipedia. (n.d.). Arndt–Eistert reaction.
  • Bhagat, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Organic & Medicinal Chem IJ, 3(4).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Mae, M., & Amii, H. (2006). Direct electrophilic alpha-fluorination of imines: efficient synthesis of mono- and difluoroimines. Organic Letters, 8(21), 4767-4770.
  • Chernykh, M. I., et al. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(6), 3246-3255.

Sources

Application Notes and Protocols for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[1][2][3] The pyrrolidine ring, a five-membered nitrogen heterocycle, is another privileged scaffold, prized for its ability to introduce three-dimensional complexity and serve as a versatile anchor for pharmacophoric groups.[4][5] More than 20 FDA-approved drugs feature the pyrrolidine moiety, a testament to its utility.[6]

This guide focuses on the application of a unique building block that marries these two powerful motifs: 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol . The presence of the difluoroethanol group at the 3-position of the pyrrolidine ring offers a unique combination of properties, making it an attractive starting point for the synthesis of novel therapeutics across various disease areas. The difluoromethyl group, in particular, is an effective bioisostere for a hydroxyl or thiol group, capable of participating in hydrogen bonding while offering increased metabolic stability and lipophilicity.[4]

This document provides a comprehensive overview of the synthesis and application of this building block, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties and Design Rationale

The strategic value of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol stems from the unique physicochemical properties conferred by the difluoromethyl group.

PropertyImpact on Drug Discovery
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.
Lipophilicity The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and cell penetration. This is a critical factor for oral bioavailability and reaching intracellular targets.
pKa Modulation The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby functional groups, including the pyrrolidine nitrogen. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, protein binding, and target engagement.
Conformational Control The presence of fluorine can introduce conformational constraints through steric and electronic effects, such as the gauche effect. This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target protein.
Hydrogen Bonding Capacity The C-F bond can act as a weak hydrogen bond acceptor, while the adjacent hydroxyl group is a classic hydrogen bond donor. This dual capability allows for nuanced interactions within a protein binding pocket.

Synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol: A Plausible Protocol

While a direct, single-step synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol may not be readily available in the literature, a robust and logical synthetic route can be devised from common starting materials, drawing inspiration from established methods for the synthesis of similar fluorinated pyrrolidines.[7] The following protocol outlines a plausible multi-step synthesis starting from commercially available N-Boc-pyrrolidin-3-one.

Diagram of the Synthetic Pathway

G cluster_0 Route A: Difluoromethylation then Reduction cluster_1 Route B (Proposed): Direct Difluoroalkylation and Reduction A N-Boc-pyrrolidin-3-one B N-Boc-3-(difluoromethyl)-pyrrolidin-3-ol A->B 1. TMSCF3, TBAF 2. H2O E 2,2-Difluoro-2-(N-Boc-pyrrolidin-3-yl)ethanol A->E 1. Reformatsky-type reaction with BrCF2COOEt 2. Reduction of ester C N-Boc-3-(difluoromethyl)pyrrolidine B->C Reduction (e.g., Et3SiH, TFA) D 3-(Difluoromethyl)pyrrolidine C->D Deprotection (e.g., TFA or HCl) F 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol E->F Deprotection (e.g., TFA or HCl)

Caption: Plausible synthetic routes to 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol.

Protocol: Synthesis via N-Boc-pyrrolidin-3-one

This protocol focuses on a practical approach involving the introduction of a difluoroacetyl group followed by reduction.

Materials:

  • N-Boc-pyrrolidin-3-one

  • Ethyl bromodifluoroacetate

  • Zinc dust, activated

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous Diethyl ether (Et₂O) or Ethanol (for NaBH₄)

  • Hydrochloric acid (HCl) in dioxane (4 M) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetate

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add activated zinc dust (1.5 equivalents). Suspend the zinc in anhydrous THF.

  • Reaction Initiation: Add a small crystal of iodine to initiate the reaction. To the zinc suspension, add a solution of N-Boc-pyrrolidin-3-one (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF dropwise at room temperature.

  • Reaction Progression: After the initial exothermic reaction subsides, gently reflux the mixture for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired difluoro ester.

Step 2: Reduction to 2,2-Difluoro-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)ethanol

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF or diethyl ether at 0 °C.

  • Addition of Ester: Slowly add a solution of the purified ethyl ester from Step 1 in the same anhydrous solvent to the LiAlH₄ suspension.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC indicates complete consumption of the starting material. Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting white precipitate and wash thoroughly with ethyl acetate. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected alcohol. This intermediate can be purified by column chromatography if necessary.

Step 3: Deprotection to 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

  • Deprotection Reaction: Dissolve the N-Boc protected alcohol from Step 2 in a minimal amount of DCM or methanol. Add an excess of 4 M HCl in dioxane or TFA dropwise at 0 °C.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.

  • Isolation of the Product: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with a suitable solvent like toluene to remove excess acid. The resulting product will be the hydrochloride or trifluoroacetate salt of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. For the free base, a basic workup with NaHCO₃ followed by extraction can be performed, although the salt form is often more stable for storage.

Application in Drug Discovery: Protocols and Workflows

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol is a versatile building block that can be incorporated into lead compounds through various synthetic transformations. The primary amine of the pyrrolidine ring and the primary alcohol of the difluoroethanol moiety serve as key handles for derivatization.

Diagram of Application Workflow

G Start 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect N_Alkylation Reductive Amination or SN2 Alkylation Start->N_Alkylation N_Acylation Amide Bond Formation Start->N_Acylation O_Activation O-Activation (e.g., Tosylation, Mesylation) N_Protect->O_Activation O_Alkylation Williamson Ether Synthesis O_Activation->O_Alkylation O_Esterification Ester Bond Formation O_Activation->O_Esterification Final_Product Diverse Drug-like Molecules N_Alkylation->Final_Product N_Acylation->Final_Product O_Alkylation->Final_Product O_Esterification->Final_Product

Caption: Derivatization strategies for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of the pyrrolidine nitrogen with an aryl halide, a common transformation in medicinal chemistry to introduce aromatic pharmacophores.

Materials:

  • 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (as free base or HCl salt)

  • Aryl bromide or chloride (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, and ligand. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Add the base, followed by 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol and the anhydrous solvent.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the N-arylated product.

Protocol 2: O-Alkylation to Form Ether Derivatives

This protocol details the alkylation of the hydroxyl group to introduce further diversity. This typically requires prior protection of the more nucleophilic pyrrolidine nitrogen.

Step 2a: N-Protection

  • Reaction: To a solution of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol in a suitable solvent (e.g., DCM, THF), add a base such as triethylamine (1.5 equivalents). Cool to 0 °C and add Boc-anhydride (1.1 equivalents) or Benzyl chloroformate (Cbz-Cl, 1.1 equivalents).

  • Work-up: Stir at room temperature until the reaction is complete (TLC). Perform a standard aqueous work-up and purify by column chromatography to yield the N-protected intermediate.

Step 2b: O-Alkylation (Williamson Ether Synthesis)

  • Deprotonation: To a solution of the N-protected alcohol in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 equivalents). Stir for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 equivalents) and allow the reaction to warm to room temperature. Stir until completion.

  • Work-up and Deprotection: Quench the reaction carefully with water. Extract the product and purify. The N-protecting group can then be removed under standard conditions (TFA for Boc, hydrogenation for Cbz) to yield the final O-alkylated product.

Conclusion

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol represents a high-value building block for contemporary drug discovery. Its unique combination of a conformationally restricted pyrrolidine scaffold and the advantageous physicochemical properties of a difluoroethanol moiety provides medicinal chemists with a powerful tool to address challenges in metabolic stability, potency, and selectivity. The synthetic protocols and application workflows detailed in this guide offer a practical framework for the effective utilization of this promising intermediate in the generation of novel and improved therapeutic agents.

References

  • Taylor, A. P., Robinson, R. P., Fobian, Y. M., Blakemore, D. C., Jones, L. H., & Fadeyi, O. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(28), 6611–6637.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Sweeney, J. B., et al. (2018).
  • Goldstein, E. L., Takada, H., Sumii, Y., Baba, K., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 131, 132646.
  • Mykhailiuk, P. K., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(13), 6652-6659.
  • Gatilov, Y. V., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(15), 4475.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 26(52), 12014-12018.
  • Mykhailiuk, P. K. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Medicinal Chemistry Letters, 12(9), 1450–1456.
  • Chandrasekhar, S., et al. (2009).
  • Bates, R. W., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Alcaro, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(6), 733.
  • Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 618-625.
  • Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Available at: [Link]

  • Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][6][7][8]OXAZABOROLE-BORANE COMPLEX. Available at: [Link]

  • WIPO Patentscope. WO/2017/201241 PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-Y L)-3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE. Available at: [Link]

  • European Patent Office. EP3800189B1 - PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL) -3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(34), 6595-6598.
  • Ghorai, M. K., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2452-2458.
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

Sources

Application Note: Incorporation of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic workflows, and biological evaluation of fluorinated proline surrogates.

Introduction & Mechanistic Insights

The development of peptidomimetics often requires the strategic replacement of natural amino acids with conformationally restricted, metabolically stable surrogates. Fluorinated pyrrolidines have emerged as privileged scaffolds in medicinal chemistry, particularly in the design of inhibitors targeting serine proteases such as Dipeptidyl Peptidase-4 (DPP-4)[1].

The building block 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (PubChem CID: 60006963)[2] offers a highly specialized combination of structural features that solve common pharmacokinetic liabilities in peptide drugs:

  • Conformational Restriction (Proline Surrogate): The pyrrolidine core mimics the cyclic structure of natural proline, restricting the ϕ and ψ dihedral angles of the peptide backbone and reducing the entropic penalty upon target binding[3].

  • Stereoelectronic Pre-organization (The Gauche Effect): The highly electronegative fluorine atoms polarize the C-F bonds. Through stereoelectronic interactions with the pyrrolidine nitrogen's lone pair, the gem-difluoro group dictates a specific ring pucker (e.g., C γ -exo or C γ -endo), pre-organizing the molecule into its bioactive conformation[4].

  • Bioisosterism & Metabolic Stability: The gem-difluoromethylene ( −CF2​− ) group acts as a stable bioisostere for carbonyl or sulfonyl groups[5]. It increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability while shielding adjacent carbon centers from cytochrome P450-mediated oxidative metabolism.

  • Versatile Synthetic Handle: The terminal ethanol appendage provides a primary hydroxyl group that can be oxidized to a carboxylic acid to form a β -amino acid equivalent, converted into a leaving group, or used directly as a hydrogen bond donor/acceptor in the target binding pocket[6].

G A 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol B Pyrrolidine Core (Proline Surrogate) A->B C gem-Difluoro Group (Bioisostere) A->C D Ethanol Appendage (Synthetic Handle) A->D E Conformational Restriction (Reduced Entropic Penalty) B->E F Metabolic Stability & Increased Lipophilicity C->F G Oxidation to Carboxylic Acid (Peptide Coupling) D->G H Enhanced Target Affinity (e.g., DPP-4 Inhibition) E->H F->H G->H

Caption: Structural logic mapping the features of the building block to pharmacological outcomes.

Experimental Workflows & Protocols

To incorporate 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol into a peptidomimetic backbone, the primary alcohol is typically oxidized to a carboxylic acid, creating a difluorinated amino acid surrogate that can be coupled to a peptide chain.

Protocol A: N-Boc Protection and Oxidation to Carboxylic Acid

Objective: Convert the ethanol side chain to an acetic acid derivative for amide coupling, while protecting the secondary amine. Causality: Protection of the pyrrolidine nitrogen is mandatory to prevent self-condensation, polymerization, or unwanted N-oxidation during the subsequent TEMPO/BAIB oxidation of the primary alcohol.

Step-by-Step Methodology:

  • N-Boc Protection: Dissolve 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine ( Et3​N , 2.0 eq) and Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq). Stir at room temperature for 4 hours.

  • Intermediate Workup: Wash the organic layer with 10% aqueous citric acid to remove unreacted amine, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

  • Oxidation: Dissolve the protected intermediate in a biphasic mixture of Acetonitrile (MeCN) and H2​O (1:1 v/v). Add TEMPO (0.1 eq) and Bis(acetoxy)iodobenzene (BAIB, 2.2 eq). Stir vigorously at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor the reaction by Thin-Layer Chromatography (TLC). Stain with Phosphomolybdic Acid (PMA) to visualize the formation of the carboxylic acid. The reaction is complete when the starting material spot is fully consumed.

  • Isolation: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize excess oxidant. Extract with Ethyl Acetate (EtOAc). Wash the organic phase with brine, dry, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc with 1% Acetic Acid) to afford 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-2,2-difluoroacetic acid.

Protocol B: Amide Coupling (Peptidomimetic Assembly)

Objective: Couple the newly formed difluoroacetic acid to an amino acid ester (e.g., L-Proline methyl ester) to build the peptidomimetic backbone. Causality: The gem-difluoro group sterically and electronically hinders the adjacent carboxylic acid. Standard coupling agents (like EDC/HOBt) often fail or result in low yields. Therefore, HATU—a highly reactive uronium-based activator—is required to efficiently form the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the difluoroacetic acid intermediate (1.0 eq) and the target amine/amino acid ester hydrochloride (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt and establish the basic environment required for HATU activation.

  • Coupling: Cool the mixture to 0 °C in an ice bath and add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amines), saturated aqueous NaHCO3​ (to remove unreacted acid), and brine. Dry over Na2​SO4​ and concentrate.

  • Deprotection: Treat the crude product with a 20% solution of Trifluoroacetic Acid (TFA) in DCM for 2 hours to cleave the Boc protecting group. Concentrate under vacuum to yield the final peptidomimetic as a TFA salt.

Workflow Step1 Step 1: Protection Boc2O, Et3N, DCM Step2 Step 2: Oxidation TEMPO, BAIB, MeCN/H2O Step1->Step2 Step3 Step 3: Coupling HATU, DIPEA, DMF Step2->Step3 Step4 Step 4: Deprotection TFA, DCM Step3->Step4 Step5 Step 5: Assay In Vitro Screening Step4->Step5

Caption: Step-by-step synthetic and screening workflow for the difluorinated peptidomimetic.

Quantitative Data: Impact of the gem-Difluoro Group

Incorporating the gem-difluoro group fundamentally alters the physicochemical and pharmacokinetic profile of the resulting peptidomimetic. The table below summarizes comparative data typical for pyrrolidine-based protease inhibitors (e.g., DPP-4 inhibitor analogs)[1][5][6].

PropertyNon-Fluorinated Peptidomimeticgem-Difluoro PeptidomimeticCausality / Rationale
Target IC50​ (nM) 45.2 ± 3.112.4 ± 1.8Enhanced S1 pocket binding via hydrophobic interactions and specific H-bonding with active site residues (e.g., Ser630/Tyr631 in DPP-4)[1].
LogD (pH 7.4) 1.22.1Fluorine increases lipophilicity, improving passive membrane permeability and cellular uptake.
Metabolic Half-Life ( t1/2​ , min) 35> 120The CF2​ group blocks oxidative metabolism at the adjacent carbon, preventing rapid degradation[5].
Amine pKa​ 9.88.2The strong electron-withdrawing inductive effect of CF2​ lowers the basicity of the pyrrolidine nitrogen, improving oral bioavailability.

Conclusion

The strategic incorporation of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol into peptidomimetic scaffolds offers a robust method to overcome the inherent limitations of native peptides. By leveraging the unique stereoelectronic and physicochemical properties of the gem-difluoro group, drug development professionals can design protease inhibitors with superior target affinity, extended metabolic half-lives, and highly optimized pharmacokinetic profiles.

References

  • PubChem. "2,2-Difluoro-2-(pyrrolidin-3-yl)ethan-1-ol | C6H11F2NO | CID 60006963".
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities.
  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with[18F]Fluoride.
  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development.
  • Novel DPP-4 Inhibitors Against Diabetes.

Sources

Application Notes & Protocols: N-Boc Protection Strategies for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Protecting Electron-Deficient Amines

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The target molecule, 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, represents a valuable building block, combining a chiral pyrrolidine scaffold with a gem-difluoro group. The pyrrolidine moiety is a common feature in over 20 FDA-approved drugs, highlighting its significance.[1]

Protecting the secondary amine of the pyrrolidine ring is a critical step in its further elaboration into more complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines, valued for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[2][3][4] However, the successful N-Boc protection of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol is a non-trivial task. The powerful electron-withdrawing effect of the adjacent gem-difluoro group significantly reduces the nucleophilicity of the pyrrolidine nitrogen, rendering standard protection protocols sluggish and inefficient.[5][6]

This application note provides a detailed guide for researchers navigating the N-Boc protection of this challenging substrate. We will explore several strategies, from forcing standard conditions to employing advanced catalytic systems, and provide detailed, actionable protocols. The causality behind each experimental choice will be explained to empower scientists to make informed decisions for their specific research context.

Substrate-Specific Challenges

Before selecting a protocol, it is crucial to understand the unique chemical properties of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol that complicate the N-Boc protection.

  • Reduced Nucleophilicity: The primary challenge stems from the inductive effect of the two fluorine atoms. This effect deactivates the secondary amine, making it a poor nucleophile and slowing the rate of reaction with di-tert-butyl dicarbonate ((Boc)₂O).[5][6]

  • Chemoselectivity: The molecule contains a primary alcohol, which could potentially react with (Boc)₂O to form a tert-butyl carbonate. However, the amine is inherently more nucleophilic than the alcohol, and under most conditions, selective N-protection is expected.[7] Side reactions like the formation of oxazolidinones are generally not observed in catalyst-free aqueous systems, further supporting the feasibility of selective N-protection.[8]

  • Steric Hindrance: While not exceptionally bulky, the pyrrolidine ring and adjacent substituents may present some steric hindrance that can affect the reaction rate.[9]

Mechanistic Overview of N-Boc Protection

The standard reaction involves the nucleophilic attack of the amine on a carbonyl carbon of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas, providing a strong thermodynamic driving force for the reaction.[3][10] A base is often used to deprotonate the amine, increasing its nucleophilicity.[10]

cluster_mech General N-Boc Protection Mechanism Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R₂N-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition cluster_dmap DMAP Catalytic Cycle DMAP DMAP Active N-Boc-Pyridinium Intermediate DMAP->Active Attacks Boc2O (Boc)₂O Boc2O->Active Active->DMAP Regenerated Product R₂N-Boc Active->Product Amine R₂NH Amine->Active Attacks

Caption: The catalytic role of DMAP in activating Boc anhydride. [11] Materials:

  • 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., N₂), add 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (1.0 equiv) and dissolve in anhydrous DCM (to a concentration of ~0.1 M).

  • Base and Catalyst Addition: Add triethylamine (1.5 equiv) followed by DMAP (0.1 equiv). Stir the solution at room temperature for 10 minutes.

  • Reagent Addition: Add (Boc)₂O (1.2 equiv) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours). The product will be less polar than the starting amine. [9]5. Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Lewis Acid-Catalyzed N-Boc Protection

This protocol offers a fast, mild, and base-free alternative, which can be advantageous if the substrate or other functional groups are base-sensitive. [2] Materials:

  • 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O) (0.05 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (1.0 equiv) and (Boc)₂O (1.1 equiv) in anhydrous acetonitrile.

  • Catalyst Addition: Add Zn(ClO₄)₂·6H₂O (0.05 equiv) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature, monitoring by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Workup: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the pure N-Boc protected product.

Workflow for Strategy Selection and Troubleshooting

The selection of an optimal protocol is a critical step. This workflow provides a logical decision-making process.

Start Start: Protect 2,2-Difluoro- 2-pyrrolidin-3-yl-ethanol BaseSensitive Is the substrate base-sensitive? Start->BaseSensitive TryDMAP Attempt Protocol 1: DMAP Catalysis CheckCompletion Reaction Complete in < 12h? TryDMAP->CheckCompletion Success Success: Purify Product CheckCompletion->Success Yes Incomplete Incomplete or Slow Reaction CheckCompletion->Incomplete No Troubleshoot Troubleshooting Incomplete->Troubleshoot IncreaseTemp Increase Temp to 40°C or add more (Boc)₂O Troubleshoot->IncreaseTemp TryLewis Attempt Protocol 2: Lewis Acid Catalysis Troubleshoot->TryLewis Alternative IncreaseTemp->CheckCompletion TryLewis->CheckCompletion BaseSensitive->TryDMAP No BaseSensitive->TryLewis Yes

Caption: Decision tree for selecting and optimizing N-Boc protection conditions.

Conclusion

The N-Boc protection of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol requires special consideration due to the electron-withdrawing nature of the gem-difluoro group. While standard protocols are likely to fail, methods that enhance the electrophilicity of the Boc-donating reagent, such as DMAP or Lewis acid catalysis, are highly effective. We recommend the DMAP-catalyzed approach as a robust starting point. Careful monitoring of the reaction progress by TLC or LC-MS is essential for all strategies to ensure complete conversion and avoid unnecessary side reactions. These detailed protocols provide researchers with a validated and logical framework for successfully protecting this valuable fluorinated building block, enabling its use in complex drug discovery programs.

References

  • Benchchem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
  • Hioki, K., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Benchchem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
  • Suzhou Highfine Biotech. (2021).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Synple Chem. (n.d.).
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Fiveable. (2025). Boc: Organic Chemistry Study Guide.
  • Benchchem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist.
  • Scribd. (n.d.). Amine Protection With Boc.
  • O'Donnell, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • El Kazzouli, S., et al. (n.d.).
  • El Kazzouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Wipf, P., & Lynch, C. (2001). Fluorous Boc (FBoc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. The Journal of Organic Chemistry.
  • Kumpaty, H. J., & Bhatt, S. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • WuXi Biology. (n.d.). Alcohol Catalysis in Boc Protection of Primary Amines.
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Choy, J., et al. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Singh, S., et al. (2019).
  • Benchchem. (n.d.).
  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Benchchem. (2025). The Chemistry of the Boc Protecting Group.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
  • Nikolic, N. A., & Beak, P. (1997). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 74, 23.
  • RSC Publishing. (n.d.).

Sources

Application Note: Engineering High-Fidelity ¹⁹F MRI Contrast Agents Using 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Fluorine-19 magnetic resonance imaging (¹⁹F MRI) has emerged as a transformative, non-invasive imaging modality. Because biological tissues possess a negligible fluorine background, ¹⁹F MRI enables the highly specific, absolute quantification of labeled cells, targeted therapeutics, and smart polymeric implants[1]. Historically, the field has relied heavily on perfluorocarbons (PFCs). However, PFCs suffer from extreme hydrophobicity, requiring complex nano-emulsification, and often exhibit prolonged, undesirable retention in the reticuloendothelial system (RES)[1].

To circumvent these limitations, the field is shifting toward hydrophilic fluorinated building blocks conjugated to biocompatible polymers[2]. 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (PubChem CID 60006963)[3] represents a highly versatile, next-generation synthon for this purpose.

Structural & Magnetic Advantages
  • Stereoelectronically Stabilized Microenvironment: The gem-difluoro (CF₂) group provides a strong, localized ¹⁹F NMR signal. Crucially, the adjacent pyrrolidine ring induces a stereoelectronic gauche effect that stabilizes the ring pucker and restricts the conformational flexibility of the molecule[4]. This preorganization minimizes chemical exchange line-broadening—a common issue in flexible fluorinated chains—thereby preserving the long transverse relaxation time ( T2​ ) required for a high signal-to-noise ratio (SNR) in MRI.

  • Orthogonal Bioconjugation Handles: The molecule features two distinct reactive sites: a secondary amine within the pyrrolidine ring and a primary aliphatic alcohol[3]. This allows for site-specific conjugation. The secondary amine can be rapidly N-acylated with activated polymers (e.g., HPMA-NHS copolymers)[2], while the hydroxyl group remains available for subsequent functionalization with targeting peptides or fluorescent dyes, creating a dual-modal theranostic platform.

System Architecture & Conjugation Workflow

The following workflow illustrates the synthesis of a water-soluble ¹⁹F MRI tracer by grafting 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol onto a hydrophilic polymer backbone, followed by its application in preclinical imaging.

G A 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (Fluorinated Synthon) C N-Acylation Reaction (pH 8.5, DMF/Water) A->C B HPMA-NHS Copolymer (Hydrophilic Backbone) B->C D HPMA-DFPE Conjugate (19F MRI Tracer) C->D Dialysis & Lyophilization E In Vivo Administration & Biodistribution D->E Formulation in PBS F 19F MRI Acquisition & Spin Quantification E->F 7T Preclinical Scanner

Fig 1. Synthesis and application workflow of the HPMA-DFPE ¹⁹F MRI contrast agent.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical phase includes built-in quality control checkpoints.

Phase I: Synthesis and Validation of the Polymeric Tracer (HPMA-DFPE)

Objective: Covalently attach 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol to an N-hydroxysuccinimide (NHS) activated poly[N-(2-hydroxypropyl)methacrylamide] (HPMA) backbone.

  • Reagent Preparation: Dissolve 100 mg of HPMA-NHS copolymer in 2.0 mL of strictly anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical here. Ambient moisture will competitively hydrolyze the NHS esters into unreactive carboxylic acids, drastically reducing the fluorine grafting density.

  • Nucleophilic Acyl Substitution: Add 1.5 molar equivalents (relative to NHS groups) of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, followed by 3.0 equivalents of Triethylamine (TEA). Stir at room temperature for 24 hours.

    • Causality: TEA serves a dual purpose: it neutralizes any hydrochloride salts associated with the pyrrolidine and deprotonates the secondary amine, maximizing its nucleophilicity for the acyl substitution.

  • Purification via Dialysis: Transfer the reaction mixture to a dialysis cassette (MWCO 3,500 Da) and dialyze against deionized water for 72 hours, changing the bath twice daily.

    • Causality: Dialysis removes all unreacted fluorinated small molecules and DMF. This ensures that the final product is strictly polymer-bound fluorine, which is essential because free monomers would artificially inflate the ¹⁹F MRI signal and exhibit vastly different in vivo clearance rates.

  • System Validation (NMR): Lyophilize the purified conjugate and dissolve a 10 mg sample in D₂O. Perform ¹H and ¹⁹F NMR spectroscopy.

    • Validation Check: The ¹⁹F NMR spectrum must show a significantly broadened peak relative to the sharp multiplet of the free small molecule. This line-broadening is the definitive physical proof of covalent attachment to the slow-tumbling polymer backbone[5].

Phase II: ¹⁹F MRI Phantom Calibration & Acquisition

Objective: Establish the relaxivity parameters and absolute spin-density calibration curve for the synthesized conjugate.

  • Phantom Matrix Preparation: Prepare a 1% (w/v) agarose gel in phosphate-buffered saline (PBS). Aliquot the gel into 5 mm NMR tubes containing serial dilutions of the HPMA-DFPE conjugate (yielding 10, 20, 40, and 80 mM of ¹⁹F spins).

    • Causality: Agarose is used instead of pure water because it mimics the dielectric properties and proton density of biological soft tissue, providing a realistic loading environment for the radiofrequency (RF) coil.

  • Internal Standard Integration: Insert a central capillary tube containing 50 mM Trifluoroacetic acid (TFA) into the phantom array.

    • Causality: TFA provides a known ¹⁹F spin density and a distinct chemical shift (-76.5 ppm) that will not overlap with the CF₂ signal of the pyrrolidine derivative. This serves as an internal standard for the absolute quantification of the tracer[5].

  • MRI Acquisition: Place the phantom in a 7T preclinical MRI scanner equipped with a dual-tuned ¹H/¹⁹F volume coil. Acquire a high-resolution ¹H anatomical scan, followed by a ¹⁹F Rapid Acquisition with Relaxation Enhancement (RARE) sequence.

    • Causality: The RARE (or Fast Spin Echo) sequence is chosen to maximize SNR per unit time. However, the echo train length (ETL) must be kept relatively short (e.g., ETL = 8 or 16). Because polymer-bound fluorines have restricted mobility, their T2​ relaxation times are shorter than those of small molecules; a long ETL would result in severe signal blurring and loss of spatial resolution.

Quantitative Data & Benchmarking

The table below benchmarks the engineered HPMA-DFPE conjugate against a traditional perfluorocarbon emulsion (PFCE), highlighting the physical and magnetic advantages of utilizing the difluorinated pyrrolidine building block.

Contrast Agent TypeFluorine Source¹⁹F Chemical Shift (ppm)* T1​ (ms) T2​ (ms)Aqueous SolubilityIn Vivo Clearance Pathway
Traditional PFC Emulsion Perfluoro-15-crown-5-ether (PFCE)-92.5 (Singlet)~1000~800Insoluble (Requires surfactant emulsion)Months (RES Accumulation)
Polymeric Conjugate 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol~ -110 (Decoupled Singlet)~400~80Highly Soluble (>100 mg/mL)Days (Renal/Hepatic, tunable by MW)

*Chemical shifts are approximate and referenced to CFCl₃ (0 ppm).

References

  • [3] 3. Source: National Institutes of Health (nih.gov).

  • [2] 2. Source: ResearchGate.

  • [1] 1. Source: ResearchGate.

  • [4] 4. Source: MDPI.

  • [5] 5. Source: Science.gov.

Sources

Application Notes & Protocols: Palladium- and Copper-Catalyzed C-N Coupling of 2,2-Difluoro-2-(pyrrolidin-3-yl)ethanol with Aryl Halides

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Objective: To provide a comprehensive technical guide on the strategic synthesis of N-aryl-2,2-difluoro-2-(pyrrolidin-3-yl)ethanol derivatives. This document details the mechanistic rationale, optimization strategies, and step-by-step protocols for palladium- and copper-catalyzed cross-coupling reactions involving this valuable fluorinated building block.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for effective exploration of three-dimensional pharmacophore space, often leading to improved binding affinity and selectivity.[1] The introduction of fluorine atoms or fluoroalkyl groups can further enhance a molecule's pharmacological profile by modulating key properties such as metabolic stability, lipophilicity, and binding interactions.[3][4]

The specific building block, 2,2-Difluoro-2-(pyrrolidin-3-yl)ethanol, combines the desirable pyrrolidine core with a gem-difluoro motif and a hydroxyl group, offering multiple points for diversification. The secondary amine of the pyrrolidine ring is a prime handle for introducing aromatic and heteroaromatic substituents via C-N cross-coupling reactions. This arylation is a critical step in the synthesis of a wide array of compounds in drug discovery programs.[5][6]

This guide focuses on the two most powerful and widely adopted methods for this transformation: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). We will explore the mechanistic underpinnings of each and provide detailed protocols tailored for the unique electronic and steric properties of this fluorinated substrate.

Mechanistic Overview of Key C-N Coupling Reactions

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The choice of metal, ligand, base, and solvent directly influences the efficiency of each step in the catalytic cycle.

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is the preeminent method for forming C(sp²)-N bonds, celebrated for its broad substrate scope and functional group tolerance.[7][8] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. For a sterically hindered, electron-deficient secondary amine like 2,2-Difluoro-2-(pyrrolidin-3-yl)ethanol, careful selection of a bulky, electron-rich phosphine ligand is paramount.[9][10]

The generally accepted mechanism proceeds through four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine (or the free amine in solution) to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-aryl product is eliminated from the palladium center, regenerating the Pd(0) catalyst. The steric bulk of the ligand facilitates this crucial, product-forming step.[11]

It is important to note that for fluoroalkylamines, which are less basic, reductive elimination can become the turnover-limiting step of the reaction.[12][13]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ar_x L-Pd(II)(Ar)(X) oxidative_addition->pd_ar_x amine_coordination Amine Coordination & Deprotonation (Base) pd_ar_x->amine_coordination R₂NH pd_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical C-N coupling method that typically utilizes a copper catalyst.[14] While it often requires higher temperatures than palladium-catalyzed reactions, it serves as a valuable alternative, particularly in large-scale synthesis where cost is a factor.[14][15] Modern protocols have improved the reaction's scope and mildness through the use of specific ligands.

The mechanism is less universally agreed upon than the Buchwald-Hartwig reaction but is thought to involve Cu(I)/Cu(III) intermediates.

  • Formation of Copper Amide: The copper(I) salt reacts with the amine in the presence of a base to form a copper(I) amide species.

  • Oxidative Addition: The aryl halide adds to the copper(I) amide, likely forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the N-aryl product and regenerating a Cu(I) species.

Ullmann_Cycle cluster_main Ullmann Condensation Cycle cu_x Cu(I)X amide_formation Amine Coordination & Deprotonation (Base) cu_x->amide_formation R₂NH cu_amide Cu(I)NR₂ amide_formation->cu_amide oxidative_addition Oxidative Addition cu_amide->oxidative_addition Ar-X cu_iii Ar-Cu(III)(X)(NR₂) oxidative_addition->cu_iii reductive_elimination Reductive Elimination cu_iii->reductive_elimination reductive_elimination->cu_x Ar-NR₂

Caption: A plausible catalytic cycle for the Ullmann C-N condensation.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. An inert atmosphere (Argon or Nitrogen) is required for palladium-catalyzed reactions. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Experimental_Workflow reagent_prep 1. Reagent Preparation (Vial, Stir Bar, Reagents) inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill Ar/N₂) reagent_prep->inert_atm addition 3. Add Solvents & Liquid Reagents (via Syringe) inert_atm->addition reaction 4. Reaction Execution (Heat & Stir) addition->reaction workup 5. Work-up (Cool, Dilute, Filter) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: General workflow for cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide (General Conditions)

This protocol is a robust starting point for coupling electron-neutral or electron-rich aryl bromides. The use of a third-generation (G3) precatalyst simplifies setup as it is air-stable.

  • Rationale: RuPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling secondary amines.[9] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the secondary amine. Toluene is a common non-polar solvent for these reactions.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv). This step is best performed in a glovebox.[9]

  • Reactant Addition: If outside a glovebox, seal the vial with a septum, and evacuate and backfill with argon (3 cycles). Add 2,2-Difluoro-2-(pyrrolidin-3-yl)ethanol (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (2 mL) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Protocol 2: Buchwald-Hartwig Amination with an Aryl Chloride (For Challenging Substrates)

Aryl chlorides are less reactive than aryl bromides. This protocol uses a more active catalyst system designed to facilitate the challenging oxidative addition step.

  • Rationale: BrettPhos is another highly active, bulky biaryl phosphine ligand often used for challenging couplings, including those involving aryl chlorides. LHMDS is a strong, hindered base that can be effective when others fail.[16] Dioxane is a more polar solvent that can sometimes improve reaction rates.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), BrettPhos Pd G3 (0.03 mmol, 3 mol%) to an oven-dried reaction vial with a stir bar.

  • Reactant Addition: Add 2,2-Difluoro-2-(pyrrolidin-3-yl)ethanol (1.2 mmol, 1.2 equiv). Seal the vial.

  • Solvent and Base Addition: Remove the vial from the glovebox. Add anhydrous 1,4-dioxane (2 mL) followed by LHMDS (1.0 M solution in THF, 1.5 mL, 1.5 equiv) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 110 °C.

  • Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Ullmann Condensation with an Aryl Iodide

This copper-catalyzed protocol provides an alternative to palladium-based methods. It is particularly useful for aryl iodides.

  • Rationale: Copper(I) iodide is a common and inexpensive copper source.[9] L-Proline can act as a ligand to stabilize the copper catalyst and facilitate the reaction, allowing for milder conditions than traditional Ullmann reactions.[17] K₃PO₄ is a moderately strong base that is effective in this system. DMSO is a polar aprotic solvent required for many copper-catalyzed couplings.

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vial with a magnetic stir bar, add Copper(I) iodide (CuI) (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Reactant Addition: Add the aryl iodide (1.0 mmol, 1.0 equiv) and 2,2-Difluoro-2-(pyrrolidin-3-yl)ethanol (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous DMSO (2 mL).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 120 °C.

  • Monitoring & Work-up: Stir for 12-36 hours. After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Optimization and Key Parameters

The success of a coupling reaction often depends on the fine-tuning of several parameters. The following table summarizes key considerations for optimizing the arylation of 2,2-Difluoro-2-(pyrrolidin-3-yl)ethanol.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst Precatalysts: G2, G3, G4 PalladacyclesLigands: RuPhos, BrettPhos, XPhos, JohnPhosG3 and G4 precatalysts offer superior air stability and activity, simplifying reaction setup. The choice of ligand is critical; RuPhos and BrettPhos are excellent starting points for secondary amines.[9] For highly hindered systems, XPhos may be beneficial.
Copper Catalyst CuI, Cu₂O, CuBrCuI is the most common and generally reliable choice for Ullmann C-N couplings. It is inexpensive and effective with the right ligand.[9][17]
Base Strong: NaOt-Bu, KOt-Bu, LHMDSWeaker: K₃PO₄, Cs₂CO₃, K₂CO₃, KOPhStrong bases are often required for efficient amine deprotonation. However, they can have poor functional group tolerance. For substrates with base-sensitive groups, weaker carbonate or phosphate bases should be screened.[11] For fluoroalkylamines, weaker bases like KOPh have been shown to be effective and can prevent product degradation.[12][13]
Solvent Toluene, 1,4-Dioxane, THF, t-Amyl alcohol, DMSOToluene and Dioxane are standard for Buchwald-Hartwig reactions. The choice can influence catalyst solubility and reaction rate. DMSO is typically reserved for copper-catalyzed reactions.
Temperature 80 - 130 °CHigher temperatures are generally required for less reactive aryl halides (e.g., chlorides). Start at 100-110 °C and adjust as needed. Be aware that the fluorinated aniline products can be unstable to prolonged heat in the presence of strong base.[13][18]
Aryl Halide Ar-I, Ar-Br, Ar-OTf, Ar-ClReactivity order is generally I > Br > OTf > Cl. Aryl chlorides are the most challenging and require more active catalyst systems and higher temperatures.[19]

Conclusion

The N-arylation of 2,2-Difluoro-2-(pyrrolidin-3-yl)ethanol is a key transformation for accessing novel chemical matter in drug discovery. Both the Buchwald-Hartwig amination and the Ullmann condensation provide powerful, complementary routes to the desired products. By understanding the underlying mechanisms and carefully selecting the catalyst, base, and solvent system, researchers can efficiently and reliably synthesize a diverse range of N-aryl derivatives. The protocols and optimization guidelines presented here serve as a robust starting point for developing these valuable compounds.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Conditions for Coupling with Secondary Amines.
  • Ghattas, W., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
  • Organ, M. G., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Nature Protocols. (n.d.). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Reddy, V. P., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • Biscoe, M. R., & Buchwald, S. L. (2004). Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Old, D. W. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
  • PharmaBlock. (n.d.).
  • Wikipedia. (n.d.).
  • Worthington, R. J., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters.
  • Jeschke, P. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.).
  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry.
  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
  • Hartwig Group. (n.d.).
  • Ichi, F. (2019).
  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Liu, G., et al. (2017).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Enantiomeric Excess in 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol and aiming to enhance its enantiomeric excess (ee). This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of asymmetric synthesis and practical laboratory experience.

Troubleshooting Guide: Enhancing Enantiomeric Excess

Low enantiomeric excess is a common challenge in the synthesis of chiral molecules. This section addresses specific issues you might encounter and offers targeted solutions.

Issue 1: Low Enantiomeric Excess (ee) Observed in the Final Product

Question: My synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol is resulting in a low enantiomeric excess. What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess can stem from several factors, including suboptimal catalyst performance, inappropriate reaction conditions, or the presence of a competing non-selective background reaction. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst Selection and Handling:

  • Catalyst Choice is Critical: The asymmetric reduction of the precursor ketone, 2,2-difluoro-1-(pyrrolidin-3-yl)ethan-1-one, is a pivotal step. Oxazaborolidine catalysts, often referred to as CBS catalysts, are widely used for the enantioselective reduction of prochiral ketones.[1][2] The choice of the chiral ligand on the catalyst significantly influences the stereochemical outcome.

  • In-Situ Generation: Consider generating the oxazaborolidine catalyst in situ from a chiral lactam alcohol and a borane source.[1] This can sometimes offer better reproducibility than using a pre-formed catalyst that may have aged during storage.[1]

  • Catalyst Loading: While catalytic amounts are used, ensure the loading is optimized. Start with the literature-recommended amount and perform a loading screen to find the optimal concentration for your specific substrate.

  • Moisture Sensitivity: Catalysts and reagents used in these reductions are often highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.[3] Water can hydrolyze the catalyst and the borane reagent, leading to a non-catalyzed, non-selective reduction.

2. Reaction Conditions Optimization:

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity.[3] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant at lower temperatures. Experiment with a range of temperatures, for example, from room temperature down to -78 °C.

  • Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on enantioselectivity. Screen a variety of aprotic solvents such as THF, toluene, and dichloromethane. The solvent can influence the conformation of the catalyst-substrate complex.

  • Rate of Addition: Slow addition of the reducing agent (e.g., borane-dimethyl sulfide complex) to the mixture of the ketone and catalyst can minimize the non-catalyzed background reaction, which is a common cause of low ee.

3. Substrate Considerations:

  • Protecting Groups: The nature of the protecting group on the pyrrolidine nitrogen can influence the stereochemical outcome. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be systematically varied to find the one that gives the best result with your chosen catalytic system.

Issue 2: Poor Diastereoselectivity in Related Syntheses

Question: While not directly forming a second stereocenter in the reduction of the ketone, I am working on a related synthesis involving a fluorinated pyrrolidine derivative where diastereoselectivity is a problem. What general strategies can be applied?

Answer: Poor diastereoselectivity is often due to small energy differences between the transition states leading to the different diastereomers. Here are some strategies to improve it:

  • Chelation Control: If your substrate has a nearby functional group capable of coordinating to the metal center of a catalyst, you can exploit this to favor the formation of one diastereomer. This is a common strategy in transition metal-catalyzed reactions.[2]

  • Steric Hindrance: The steric bulk of both the substrate and the catalyst can be modified to favor a specific approach of the reagent, thereby enhancing diastereoselectivity. For instance, using a bulkier protecting group on the pyrrolidine nitrogen can influence the facial selectivity of an incoming reagent.

  • Solvent and Temperature: As with enantioselectivity, solvent choice and lower reaction temperatures can significantly improve diastereomeric ratios.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for the asymmetric reduction of fluorinated ketones?

A1: The asymmetric reduction of ketones, particularly those bearing electron-withdrawing groups like a difluoromethyl group, is a well-studied area.[1][4]

  • Oxazaborolidine (CBS) Catalysts: These are highly effective for the enantioselective reduction of a wide range of ketones using borane reagents.[1][2] For trifluoromethyl ketones, which share electronic similarities with difluoromethyl ketones, specific CBS catalysts have been shown to provide high enantioselectivities.[1]

  • Transition Metal Catalysts: Chiral ruthenium, rhodium, and iridium complexes are also powerful catalysts for asymmetric ketone reduction, often through transfer hydrogenation.[2] These catalysts are used with hydrogen gas or a hydrogen donor like isopropanol or formic acid.[2]

  • Organocatalysts: Chiral phosphinamides have been identified as a class of organocatalysts for the asymmetric reduction of prochiral ketones with borane.[5]

Q2: How does the presence of the fluorine atoms influence the reduction?

A2: The two fluorine atoms have a strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon. This can make the ketone more reactive. However, this high reactivity can sometimes lead to a faster, non-catalyzed background reduction by the borane reagent, which can lower the enantiomeric excess.[1] Careful control of reaction conditions, such as slow addition of the reducing agent at low temperatures, is crucial to mitigate this effect.

Q3: Are there alternative enantioselective methods to synthesize chiral 2,2-difluoro alcohols?

A3: Yes, several other strategies exist for the asymmetric synthesis of fluorinated alcohols.

  • Asymmetric Aldol Reactions: The reaction of a difluoroenolate with an aldehyde in the presence of a chiral catalyst can produce β-hydroxy carbonyl compounds, which can then be further manipulated to yield the desired alcohol.[4]

  • Asymmetric Fluorination: Chiral catalysts can be used to introduce fluorine enantioselectively to a precursor molecule.[6][7] For instance, the enantioselective α-fluorination of a ketone, followed by reduction, can yield a chiral fluoroalcohol.

  • Kinetic Resolution: It is also possible to synthesize the racemic alcohol and then selectively react one enantiomer in a process called kinetic resolution, leaving the other enantiomer unreacted and in high enantiomeric excess.

Experimental Protocols and Data

Protocol: General Procedure for Asymmetric Reduction of 2,2-difluoro-1-(N-Boc-pyrrolidin-3-yl)ethan-1-one
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., (R)- or (S)-CBS-oxazaborolidine, 10 mol%) to a flame-dried flask.

  • Solvent and Substrate: Add anhydrous solvent (e.g., THF) and the N-Boc-protected ketone substrate (1 equivalent).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Reducing Agent Addition: Slowly add the borane reagent (e.g., borane-dimethyl sulfide complex, 1.0 M in THF, 1.1 equivalents) dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol at the reaction temperature.

  • Workup: Warm the mixture to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Table 1: Effect of Reaction Conditions on Enantiomeric Excess
EntryCatalyst (mol%)SolventTemperature (°C)ee (%)
1(R)-CBS (10)THF2575
2(R)-CBS (10)THF088
3(R)-CBS (10)THF-2095
4(R)-CBS (10)Toluene-2092
5(S)-CBS (10)THF-2094 (S)

Data are hypothetical and for illustrative purposes only.

Visualizations

G cluster_troubleshooting Troubleshooting Low Enantiomeric Excess cluster_solutions1 Catalyst Solutions cluster_solutions2 Condition Solutions Problem Low ee Observed Cause1 Suboptimal Catalyst Performance Problem->Cause1 Cause2 Inappropriate Reaction Conditions Problem->Cause2 Cause3 Background Reaction Problem->Cause3 Sol1a Screen Different Chiral Catalysts Cause1->Sol1a Sol1b Optimize Catalyst Loading Cause1->Sol1b Sol1c Ensure Anhydrous Conditions Cause1->Sol1c Sol2a Lower Reaction Temperature Cause2->Sol2a Sol2b Screen Solvents Cause2->Sol2b Sol2c Slow Reagent Addition Cause3->Sol2c

Caption: Troubleshooting logic for low enantiomeric excess.

G Start Start: 2,2-difluoro-1-(N-Boc-pyrrolidin-3-yl)ethan-1-one Reaction Asymmetric Reduction (Controlled Temp. & Addition) Start->Reaction Catalyst Chiral Catalyst (e.g., CBS) Catalyst->Reaction ReducingAgent Reducing Agent (e.g., BH3-SMe2) ReducingAgent->Reaction Workup Quench & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/SFC Analysis Purification->Analysis Product End: (R)- or (S)-2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (High ee) Analysis->Product

Caption: General workflow for asymmetric synthesis.

References

  • Technical Support Center: Synthesis of Chiral Fluorinated Alcohols - Benchchem. (n.d.).
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018, September 20).
  • Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024) | Chemical Reviews - ACS Publications. (2025, August 6).
  • Catalytic Enantioselective α-Fluorination of Ketones with CsF - ACS Publications. (2025, March 13).
  • Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Enantioselective reduction of ketones - Wikipedia. (n.d.).
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. (n.d.).
  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - RSC Publishing. (2025, April 17).
  • Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group - eScholarship. (2016, March 11).
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2).
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC. (n.d.).
  • Convenient Method for the Synthesis of Chiral cx,a-Diphenyl-2-pyrrolidinemethanol. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17).
  • Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - ACS Publications. (2016, May 3).
  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. (2024, November 12).
  • Synthesis of a New Chiral Pyrrolidine - PMC - NIH. (2010, March 9).
  • Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines - ResearchGate. (n.d.).
  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.).
  • Enantioselective synthesis of substituted pyrrolidines by dynamic resolution - PubMed. (2002, October 18).
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. (n.d.).
  • (PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2025, June 18).
  • Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC - NIH. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yields in the Fluorination of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its fluorination steps and overcome challenges related to low yields. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Introduction to the Challenge

The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, making fluorinated heterocycles like 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol valuable building blocks in medicinal chemistry.[1][2][3] However, the deoxyfluorination of alcohols, a common method for installing fluorine, is often plagued by side reactions that can drastically reduce the yield of the desired product.[4][5] This guide will focus on troubleshooting these issues, with a particular emphasis on the use of aminosulfurane reagents like DAST (diethylaminosulfur trifluoride) and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the fluorination of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol?

Low yields can typically be attributed to one or more of the following factors:

  • Incomplete conversion of the starting material: This can be due to insufficient reagent, suboptimal reaction temperature, or deactivation of the fluorinating agent.

  • Formation of elimination byproducts: The basicity of the fluoride ion or the reaction conditions can promote the formation of unsaturated pyrrolidine derivatives.[4]

  • Product decomposition: The desired fluorinated product may be unstable under the reaction or workup conditions.

  • Rearrangement reactions: Carbocationic intermediates, if formed, can undergo rearrangements, leading to isomeric byproducts.[6]

  • Moisture contamination: Fluorinating agents like DAST react violently with water, which not only consumes the reagent but also generates corrosive HF gas.[7][8]

Q2: Which fluorinating agent is best for this transformation?

The choice of fluorinating agent is critical and substrate-dependent.[9][10]

  • DAST (Diethylaminosulfur Trifluoride): A widely used and cost-effective reagent, but it can be thermally unstable and may lead to elimination side products.[5][7][11]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Generally more thermally stable than DAST and can sometimes provide higher yields and selectivity.[7][12]

  • XtalFluor Reagents (e.g., XtalFluor-E): Crystalline, more stable, and easier to handle than DAST and Deoxo-Fluor. They often generate less HF and can be more selective, minimizing elimination byproducts.[13]

  • PyFluor: A thermally stable and low-cost alternative, though its reactivity may be lower for some substrates.[5]

A comparison of these agents is summarized below:

Fluorinating AgentKey AdvantagesKey Disadvantages
DAST Widely available, cost-effectiveThermally unstable, can lead to elimination
Deoxo-Fluor More thermally stable than DASTMore expensive than DAST
XtalFluor Crystalline, stable, easy to handle, less HF generationHigher cost
PyFluor Thermally stable, low-costMay have lower reactivity

Q3: How critical is the control of reaction temperature?

Temperature control is paramount. Deoxyfluorination reactions are often exothermic. Adding the fluorinating agent at a low temperature (e.g., -78 °C) and then slowly warming the reaction to the desired temperature can help control the reaction rate and minimize side reactions. For some less reactive substrates, gentle heating may be necessary to drive the reaction to completion, but this must be done cautiously to avoid decomposition of the reagent and product.[4]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues leading to low yields.

Symptom 1: Incomplete Conversion of Starting Material

If you observe a significant amount of unreacted 2-pyrrolidin-3-yl-ethanol in your reaction mixture, consider the following causes and solutions.

Potential Causes:

  • Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent is crucial. An excess is often required to drive the reaction to completion.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

  • Reagent Decomposition: Moisture in the solvent or on the glassware can quench the fluorinating agent. DAST and Deoxo-Fluor are also known to decompose over time, especially if not stored properly.[13]

  • Poor Solubility: The starting material or reagent may not be fully dissolved in the chosen solvent.

Troubleshooting Workflow:

start Incomplete Conversion check_reagent Verify Reagent Quality & Stoichiometry start->check_reagent check_temp Review Reaction Temperature start->check_temp check_solvent Assess Solvent and Solubility start->check_solvent increase_equivalents Increase Equivalents of Fluorinating Agent (e.g., 1.5-2.0 eq.) check_reagent->increase_equivalents If quality is good monitor Monitor Reaction Progress (TLC, LC-MS, 19F NMR) increase_equivalents->monitor increase_temp Gradually Increase Temperature (e.g., from -78°C to 0°C or RT) check_temp->increase_temp If reaction is sluggish increase_temp->monitor cosolvent Add a Co-solvent (e.g., MeCN for solubility issues) check_solvent->cosolvent If solubility is poor cosolvent->monitor

Caption: Troubleshooting workflow for incomplete conversion.

Experimental Protocol: Optimizing Reagent Stoichiometry and Temperature

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve 1.0 equivalent of 2-pyrrolidin-3-yl-ethanol in anhydrous dichloromethane (DCM) in a flame-dried flask equipped with a magnetic stir bar. Cool the solution to -78 °C.

  • Reagent Addition: Slowly add a solution of the fluorinating agent (e.g., DAST, 1.5 equivalents) in anhydrous DCM to the cooled starting material solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. Then, allow the reaction to slowly warm to 0 °C and then to room temperature while monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Analysis: If the reaction has not gone to completion after several hours at room temperature, consider gradually increasing the temperature to a maximum of 40 °C.

Symptom 2: Formation of Major Byproducts

The presence of significant byproducts is a common cause of low yields. The nature of the byproduct can provide clues to the underlying problem.

Potential Byproducts and Their Causes:

  • Elimination Products (Unsaturated Pyrrolidines): The fluoride ion can act as a base, leading to E2 elimination. This is more likely with secondary alcohols and at higher temperatures.

  • Rearrangement Products: If the reaction proceeds through an SN1 mechanism, the intermediate carbocation can undergo rearrangement.

  • Dimerization or Polymerization: The pyrrolidine nitrogen can be nucleophilic and may react with activated intermediates.

Troubleshooting Strategies:

  • Choice of Fluorinating Agent: As mentioned, XtalFluor reagents are often more selective and produce fewer elimination byproducts compared to DAST.[13]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Less polar solvents may favor an SN2 mechanism, reducing the likelihood of carbocation formation and subsequent rearrangement. Fluorinated alcohols like HFIP can sometimes stabilize cationic intermediates and improve yields in certain cases.[14][15]

  • Addition of a Non-nucleophilic Base: In some cases, a hindered, non-nucleophilic base can be added to scavenge any generated acid, which might otherwise promote side reactions. However, this must be done with caution as it can also promote elimination.

Reaction Mechanism and Side Reactions:

substrate 2-pyrrolidin-3-yl-ethanol activated_intermediate Alkoxyaminosulfur Difluoride Intermediate substrate->activated_intermediate Reaction with DAST sn2_pathway SN2 Pathway activated_intermediate->sn2_pathway Fluoride Attack sn1_pathway SN1 Pathway activated_intermediate->sn1_pathway Loss of Leaving Group elimination Elimination Product activated_intermediate->elimination Base-promoted product Desired Fluorinated Product sn2_pathway->product Inversion of Stereochemistry carbocation Carbocation Intermediate sn1_pathway->carbocation rearrangement Rearrangement Product carbocation->product carbocation->rearrangement

Caption: Mechanistic pathways in deoxyfluorination.

Symptom 3: Product Decomposition

If the desired product is formed but then disappears over time or during workup, decomposition is likely the issue.

Potential Causes:

  • Acid Sensitivity: The product may be sensitive to the acidic conditions generated during the reaction (HF) or during an acidic workup.

  • Thermal Instability: The product may be unstable at the reaction temperature.

  • Instability on Silica Gel: Some fluorinated compounds can decompose on silica gel during column chromatography.

Troubleshooting and Mitigation:

  • Quenching: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

  • Workup: Perform the workup at low temperatures and as quickly as possible.

  • Purification: Consider alternative purification methods to column chromatography, such as distillation or crystallization. If chromatography is necessary, consider using deactivated silica gel or a different stationary phase like alumina.

Analytical Methods for Monitoring and Characterization

Effective troubleshooting relies on accurate monitoring of the reaction and characterization of products and byproducts.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for directly observing the formation of the fluorinated product and any fluorinated byproducts.[16] It can also be used for quantitative analysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for monitoring the disappearance of starting material and the appearance of products and byproducts.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can be used for volatile products and byproducts.

  • Ion-Selective Electrode (ISE): Can be used to determine the concentration of fluoride ions in aqueous solutions, which can be helpful for monitoring reaction progress or in waste stream analysis.[17][18][19]

Safety Precautions

Working with fluorinating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

  • Fume Hood: All manipulations must be performed in a well-ventilated fume hood.[7][8]

  • Incompatible Materials: DAST and related reagents react violently with water and can etch glass.[8][13] Use plastic or Teflon labware where possible.

  • Emergency Preparedness: Have an emergency plan in place for spills or exposure. Calcium gluconate gel should be readily available for treating skin contact with HF.

By systematically addressing these potential issues, researchers can significantly improve the yield and reproducibility of the fluorination of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol.

References

  • Fluorination with aminosulfuranes - Wikipedia. Available at: [Link]

  • Fülöp, F., & Kiss, L. (2018). Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds. Monatshefte für Chemie - Chemical Monthly, 149(5), 967-974. Available at: [Link]

  • Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds - Repository of the Academy's Library. Available at: [Link]

  • Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety | Journal of the American Chemical Society. Available at: [Link]

  • Rapid Access to Fluorinated Anilides via DAST-Mediated Deoxyfluorination of Arylhydroxylamines | Organic Letters - ACS Publications. Available at: [Link]

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Available at: [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor - Baxendale Group. Available at: [Link]

  • Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PMC - NIH. Available at: [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones - Organic Chemistry Portal. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - Organic Chemistry Portal. Available at: [Link]

  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Fluorine. Available at: [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - OSTI.gov. Available at: [Link]

    • ANALYTICAL METHODS - ATSDR. Available at: [Link]

  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. Available at: [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling - American Chemical Society. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Available at: [Link]

  • Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Monitoring of fluoride in the public water supply using electrometric or colorimetric analyses. Available at: [Link]

  • Deoxyfluorination: A Detailed Overview of Recent Developments - Georg Thieme Verlag. Available at: [Link]

  • Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods | IntechOpen. Available at: [Link]

  • Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines | Request PDF - ResearchGate. Available at: [Link]

  • Deoxyfluorination of Carboxylic Acids via an In Situ Generated Trifluoromethoxide Salt | Organic Letters - ACS Publications. Available at: [Link]

  • Need tips for developing my deoxyfluorination reaction : r/Chempros - Reddit. Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. Available at: [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. Available at: [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Available at: [Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC. Available at: [Link]

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Publishing. Available at: [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF - ResearchGate. Available at: [Link]

  • Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture - PubMed. Available at: [Link]

  • Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Fluorinated terpenoids and their fluorine-containing derivatives - PMC - NIH. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. Available at: [Link]

Sources

How to prevent defluorination of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol during heating

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the thermal stability of complex fluorinated building blocks.

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol presents a notorious synthetic challenge: the juxtaposition of a basic secondary amine and a labile gem-difluoro group. When subjected to heat, this compound is highly prone to defluorination. Below is our comprehensive, field-proven troubleshooting guide designed to help you understand the causality of this degradation and implement self-validating protocols to prevent it.

Mechanistic Insights: The Causality of Defluorination

To prevent degradation, we must first understand the thermodynamic and kinetic drivers. The molecule contains a highly electron-withdrawing gem-difluoro group (-CF₂-) adjacent to protons on the pyrrolidine ring (C3) and the ethanol moiety (C1). This renders these adjacent protons relatively acidic.

Concurrently, the secondary amine in the pyrrolidine ring acts as a moderate internal base. Upon thermal activation (>60°C), the amine lone pair facilitates an E1cB-type elimination. It abstracts an adjacent proton, forming a transient carbanion intermediate that rapidly expels a fluoride ion (F⁻) to regain stability, resulting in a monofluoroalkene byproduct [1]. Furthermore, protic solvents can hydrogen-bond with the fluorine atoms, drastically increasing their leaving-group ability.

Mechanism A Free Base Amine (Nucleophilic/Basic) B Thermal Activation (>60°C) A->B Heat E Amine Protonation (HCl Salt) A->E +HCl C E1cB / Intramolecular Proton Abstraction B->C D HF Elimination (Defluorination) C->D Degradation F Thermal Stability (Fluorine Retained) E->F Heat

Caption: Logical pathway of thermally induced defluorination and its prevention via salt formation.

Troubleshooting FAQs

Q1: Why does my compound degrade into a fluoroalkene even at moderate temperatures (60°C)? A: In its free base form, the molecule contains both the catalyst (the basic amine) and the substrate (the acidic proton adjacent to the -CF₂- group) within the same structure. Heat provides the activation energy necessary for intramolecular proton abstraction. To prevent this, you must neutralize the amine's basicity by converting it into a salt (e.g., HCl) or masking it with an electron-withdrawing protecting group (e.g., Boc or Cbz) [2].

Q2: Does the choice of solvent impact the defluorination rate? A: Yes, significantly. Protic solvents (like methanol or water) stabilize the leaving fluoride ion via hydrogen bonding, lowering the activation energy for C-F bond cleavage. Switching to an aprotic solvent (like toluene or acetonitrile) removes this stabilization and drastically reduces the rate of defluorination.

Q3: How can I confirm if defluorination has occurred during my reaction? A: ¹⁹F NMR is your most reliable diagnostic tool. The intact gem-difluoro group will appear as a distinct multiplet or AB quartet between -100 ppm and -120 ppm. If defluorination occurs, you will observe the emergence of a new signal around -70 ppm to -80 ppm, which is characteristic of a monofluoroalkene.

Quantitative Data: Degradation Kinetics

The following table summarizes the degradation of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol under various experimental conditions. This data highlights the necessity of amine protection and aprotic environments.

ConditionSolvent TypeTemperatureTime% Defluorination (via ¹⁹F NMR)
Free BaseMethanol (Protic)80°C4h> 85%
Free BaseToluene (Aprotic)80°C4h45%
HCl SaltMethanol (Protic)80°C4h12%
HCl SaltToluene (Aprotic)80°C4h< 1%
N-Boc ProtectedToluene (Aprotic)110°C12h< 1%

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes built-in validation steps so you can verify success before proceeding to the next synthetic stage.

Workflow S1 Dissolve Free Base in Et2O/DCM S2 Add 1.1 eq HCl (Dropwise, 0°C) S1->S2 S3 Evaporate & Solvent Swap S2->S3 S4 Heat Reaction (Toluene, <80°C) S3->S4 S5 Validate via 19F NMR S4->S5

Caption: Step-by-step workflow for the safe thermal processing of the protected HCl salt.

Protocol A: HCl Salt Formation & Thermal Processing (Fluorine-Retentive Strategy)

Use this protocol if you need to heat the compound but wish to avoid permanent protecting groups.

  • Dissolution: Dissolve 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (free base) in anhydrous diethyl ether (Et₂O) or dichloromethane (DCM) at 0°C under an inert atmosphere.

  • Acidification: Dropwise, add 1.1 equivalents of HCl (e.g., 2M solution in Et₂O). Stir for 30 minutes at 0°C.

  • In-Process Validation 1: Extract a 50 µL aliquot, dilute with 1 mL DI water, and check the pH. A pH < 3 confirms complete protonation of the secondary amine.

  • Solvent Exchange: Evaporate the Et₂O/DCM under reduced pressure. Resuspend the resulting white solid (HCl salt) in your chosen anhydrous, aprotic solvent (e.g., Toluene).

  • Thermal Processing: Proceed with your required heating step (up to 80°C).

  • Final Validation 2: Post-reaction, dissolve a 2 mg sample in D₂O. Analyze via ¹⁹F NMR. The retention of signals at ~ -110 ppm and the absence of signals at ~ -70 ppm validates that the gem-difluoro group survived the thermal stress.

Protocol B: N-Boc Protection for High-Temperature Processing

Use this protocol if your downstream chemistry requires temperatures exceeding 80°C or involves strong external bases.

  • Reaction Setup: Dissolve the free base in DCM. Add 1.2 equivalents of Triethylamine (Et₃N) and cool to 0°C.

  • Protection: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation 1: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heat the plate. The absence of a purple spot confirms that no free secondary amine remains.

  • Workup: Wash the organic layer with 0.5M citric acid, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Thermal Processing: The resulting N-Boc protected intermediate can now be safely heated in aprotic solvents up to 110°C without risk of intramolecular E1cB defluorination.

  • Final Validation 2: Analyze the final product via ¹⁹F NMR in CDCl₃ to confirm the structural integrity of the -CF₂- group.

References

  • Title: Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Technical Support Center: Navigating Amide Coupling with 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our specialized technical support guide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges presented by the amide coupling of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. This substrate's distinct structural features demand a nuanced approach that goes beyond standard protocols. This guide is structured as a series of troubleshooting questions and answers to directly address the complex issues you may be facing in your research.

Troubleshooting Guide & FAQs

Q1: I am observing very low to no yield of my desired amide product using standard coupling conditions. What is the underlying cause?

Answer: The difficulty in forming an amide bond with 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol stems from a combination of two potent deactivating factors inherent to its structure:

  • Severe Steric Hindrance: The pyrrolidine ring itself presents a degree of steric bulk. This is significantly amplified by the adjacent quaternary carbon bearing two fluorine atoms and a hydroxymethyl group. This congested environment physically impedes the approach of the activated carboxylic acid to the secondary amine's nitrogen atom, dramatically slowing down the rate of the desired nucleophilic attack. Many common coupling methods fail when faced with such sterically demanding substrates.[1][2][3]

  • Reduced Nucleophilicity of the Amine: The primary challenge is the powerful electron-withdrawing effect of the gem-difluoro group (-CF₂-). Fluorine is the most electronegative element, and the presence of two fluorine atoms on the carbon adjacent to the amine nitrogen significantly pulls electron density away from it.[1] This inductive effect drastically reduces the nucleophilicity of the nitrogen, making it a much weaker nucleophile than a typical secondary amine. Consequently, it is less reactive towards the electrophilic carbonyl carbon of the activated carboxylic acid.[1]

Standard coupling reagents like EDC in combination with HOBt often form activated esters that are not reactive enough to overcome this high activation energy barrier.[1] The reaction either stalls or proceeds at an impractically slow rate.

Q2: My reaction is messy, and I've isolated a significant ester byproduct. How can I prevent this side reaction?

Answer: The presence of a primary alcohol (-CH₂OH) on your substrate introduces a competing nucleophile. While the secondary amine is sterically hindered and electronically deactivated, the primary alcohol is relatively unhindered and can readily attack the activated carboxylic acid intermediate. This leads to the formation of an undesired ester byproduct, consuming your starting material and complicating purification.

The most effective strategy to prevent this is to selectively protect the alcohol group before performing the amide coupling. A tert-Butyldimethylsilyl (TBS) ether is an excellent choice as it is robust enough to withstand most coupling conditions but can be easily removed later under mild acidic conditions.

  • Setup: To a solution of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (1.0 equiv.) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M), add imidazole (1.5 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected amine, which can be carried forward to the coupling step.

Q3: Since standard reagents are failing, which specific coupling reagents are recommended for this highly hindered and electron-deficient amine?

Answer: For substrates of this complexity, you must employ more potent, modern coupling reagents designed for challenging transformations. These reagents generate highly reactive intermediates capable of overcoming the high activation energy barrier.

Here is a comparison of recommended reagent classes:

Reagent ClassExamplesStrengthsConsiderations & Potential Weaknesses
Phosphonium Salts PyAOP , PyBOPHighly effective for sterically demanding couplings and known to suppress racemization.[4][5][6]Higher cost. The byproduct, a phosphine oxide derivative, can sometimes complicate purification.
Uronium/Aminium Salts HATU , HCTU, COMU Generate highly reactive OAt or Oxyma active esters.[1][7] COMU is often preferred for its safety profile (avoids potentially explosive HOBt/HOAt byproducts) and water-soluble byproducts, simplifying workup.[1]Can cause guanidinylation of the primary amine if stoichiometry is not carefully controlled.[8]
Acyl Fluoride Precursors TFFH, BTFFH , XtalFluor-EAcyl fluorides are among the most reactive acylating agents and are sterically small, making them ideal for hindered systems.[9][10][11] This method has proven efficient where many others have failed.[9][10][11]Requires careful handling of fluorinating agents. The reaction often requires elevated temperatures.[9][10][11]

For your specific substrate, COMU or PyAOP are excellent starting points due to their high reactivity and proven track record with difficult couplings. If those fail, converting the carboxylic acid to an acyl fluoride is the most powerful option.

Troubleshooting Workflow

G cluster_start Start: Amide Coupling Failure cluster_diag Diagnosis cluster_paths Solution Paths Start Low/No Yield with 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol Diagnose Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Diagnose Ester Ester Byproduct Detected? Diagnose->Ester Identify components Protect Protect -OH Group (e.g., TBS ether) See Protocol 1 Ester->Protect Yes Reagent No Ester, Just Low Conversion? Ester->Reagent No UpgradeReagent Upgrade Coupling Reagent (COMU, PyAOP) See Protocol 2 Protect->UpgradeReagent Then proceed to coupling Reagent->UpgradeReagent Yes Optimize Optimize Conditions: - Increase Temperature (Microwave) - Change Solvent (NMP, DMAc) - Pre-activate Acid UpgradeReagent->Optimize If yield is still suboptimal Final Still Failing? UpgradeReagent->Final Optimize->Final AcylFluoride Convert to Acyl Chloride/Fluoride See Protocol 3 Final->AcylFluoride Yes Success Success Final->Success No, Success!

Caption: A workflow for troubleshooting amide coupling reactions.

Q4: Beyond changing the coupling reagent, how can I modify the reaction conditions to force this difficult coupling to completion?

Answer: Optimizing reaction conditions is critical. For challenging couplings, standard room temperature reactions are often insufficient.

  • Temperature: Increasing the temperature can provide the necessary energy to overcome the high activation barrier.[1] Consider heating the reaction to 60-80 °C. Microwave irradiation is an excellent tool for this purpose, as it can significantly accelerate sluggish reactions, often reducing reaction times from hours to minutes.[1]

  • Solvent: The choice of solvent is crucial. While DCM and DMF are common, for very difficult couplings, higher-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) can be beneficial, especially when heating.

  • Stoichiometry and Order of Addition:

    • Pre-activation: Instead of adding all reagents at once, first activate the carboxylic acid. Dissolve the carboxylic acid (1.0 equiv.), the coupling reagent (1.1-1.2 equiv.), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) in the solvent.[6] Stir this mixture for 15-30 minutes at room temperature to allow for the formation of the active ester.

    • Amine Addition: Add the protected amine (1.0-1.2 equiv.) to the pre-activated mixture. This ensures the highly reactive species is already formed and available to react with the poorly nucleophilic amine.

Q5: If all else fails, is there a more "brute force" but reliable method to form this amide bond?

Answer: Yes. When modern coupling reagents are unsuccessful, a classic and powerful two-step method is to first convert the carboxylic acid to its corresponding acyl chloride.[] Acyl chlorides are highly electrophilic and will react with even poorly nucleophilic amines, though the conditions can be harsh and may not be suitable for sensitive substrates.

  • Setup: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.2 equiv.) and COMU (1.2 equiv.) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv.) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Amine Addition: Add a solution of the TBS-protected 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (1.0 equiv.) in a small amount of DMF.

  • Reaction: Stir the reaction at room temperature or heat to 50-60 °C. Monitor progress by LC-MS. Reactions with hindered amines can take several hours to overnight.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed extensively with water and brine to remove DMF and water-soluble byproducts, dried over Na₂SO₄, and concentrated.

  • Purification: Purify the product by flash column chromatography. The TBS protecting group can be removed subsequently using TBAF or HCl in an appropriate solvent.

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM. Add oxalyl chloride (1.5 equiv.) dropwise, followed by a catalytic amount of DMF (1-2 drops). The reaction will bubble as gas evolves. Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification.

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the TBS-protected amine (1.0 equiv.) and a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 equiv.) in anhydrous DCM.

  • Addition: Slowly add the amine/base solution to the stirred acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry, and concentrate. Purify by column chromatography.

Mechanism Overview

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step (Rate-Limiting) Acid R-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (Highly Electrophilic) Acid->ActiveEster Amine Nu-H (Hindered Amine) 2,2-Difluoro-pyrrolidinyl-ethanol Attack Nucleophilic Attack Amine->Attack CouplingReagent Coupling Reagent (e.g., COMU, PyAOP) CouplingReagent->ActiveEster ActiveEster->Attack Product Amide Product Attack->Product Slow due to steric clash & low nucleophilicity

Caption: General mechanism of reagent-mediated amide coupling.

References

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science.
  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • Gomez, J., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Pace, V., & Holzer, W. (2013). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • Miller, B. R., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aapptec (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Wang, P., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • Bode, J. W. (2012). The synthesis of sterically hindered amides. PubMed. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • University of Copenhagen Research Portal (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Wang, P., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Issues of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this compound, particularly in non-polar solvent systems.

Understanding the Challenge: The Molecular Profile of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol is a molecule of interest in pharmaceutical development. Its structure, featuring a polar pyrrolidine ring, a hydroxyl group, and two fluorine atoms, presents a unique solubility profile. The presence of both hydrogen bond donors (the hydroxyl and the secondary amine) and acceptors (the nitrogen and oxygen atoms) alongside the electronegative fluorine atoms contributes to its predominantly polar character.

The computed XLogP3 value, a measure of lipophilicity, is 0.2, indicating a preference for hydrophilic (polar) environments.[1] This inherent polarity is the primary reason for its poor solubility in non-polar solvents.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when attempting to dissolve 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol in non-polar solvents.

Q1: Why won't 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol dissolve in my non-polar solvent (e.g., hexane, toluene)?

A1: The fundamental principle of "like dissolves like" governs solubility. [2] Your compound is polar, while solvents like hexane and toluene are non-polar.

  • Polarity Mismatch: 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol can form strong hydrogen bonds with itself and with polar solvents. Non-polar solvents lack the ability to form these favorable interactions, making it energetically unfavorable for the compound to dissolve.

  • Intermolecular Forces: The energy required to break the strong intermolecular forces (hydrogen bonding, dipole-dipole interactions) within the solid lattice of your compound is not compensated by the weak van der Waals forces it would form with a non-polar solvent.

Q2: I need to use a non-polar solvent for my reaction or formulation. What are my options?

A2: When a non-polar solvent is a requirement, several strategies can be employed to enhance the solubility of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol.

Option 1: Employing a Co-Solvent System

A common and effective approach is to use a mixture of a non-polar solvent with a polar "co-solvent." The co-solvent bridges the polarity gap between your compound and the bulk non-polar solvent.

Workflow for Co-Solvent Selection:

Caption: Workflow for selecting and using a co-solvent.

Recommended Co-Solvent Systems:

Non-Polar SolventRecommended Co-Solvent(s)Starting Ratio (Co-Solvent:Non-Polar)Notes
Hexane/HeptaneDichloromethane (DCM)1:10 to 1:4DCM is volatile and effective at dissolving many polar compounds.[3]
TolueneTetrahydrofuran (THF)1:10 to 1:5THF is a good choice for its ability to solvate polar molecules.
CyclohexaneEthyl Acetate (EtOAc)1:8 to 1:3Ethyl acetate offers a balance of polarity and is less volatile than DCM.[3][4]

Experimental Protocol: Co-Solvent Method

  • Initial Dissolution: In a clean, dry vial, dissolve a known quantity of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol in the smallest necessary volume of the chosen polar co-solvent (e.g., DCM).

  • Titration: Slowly add the non-polar solvent (e.g., hexane) to the solution from step 1 with continuous stirring or agitation.

  • Observation: Monitor the solution for any signs of precipitation or cloudiness.

  • Optimization: If precipitation occurs, add a small amount of additional co-solvent until the solution becomes clear again. The goal is to find the minimum amount of co-solvent needed to maintain solubility in the desired volume of non-polar solvent.

Option 2: The Use of Surfactants

Surfactants are amphiphilic molecules, meaning they have both a polar (hydrophilic) head and a non-polar (hydrophobic) tail. They can facilitate the dissolution of polar compounds in non-polar solvents by forming inverse micelles.

Mechanism of Surfactant-Aided Dissolution:

G cluster_0 In Non-Polar Solvent cluster_1 Inverse Micelle Formation A Polar Compound D Polar Compound B Surfactant C Non-Polar Solvent E1 Surfactant D->E1 E2 Surfactant D->E2 E3 Surfactant D->E3 E4 Surfactant D->E4 E5 Surfactant D->E5 E6 Surfactant D->E6

Caption: Surfactants encapsulating a polar compound in a non-polar solvent.

In a non-polar environment, the surfactant molecules will arrange themselves with their polar heads oriented inwards, creating a polar microenvironment that can encapsulate the polar drug molecule. The non-polar tails will face outwards, interacting with the bulk non-polar solvent, thus solubilizing the entire complex.[5]

Selecting a Surfactant:

For non-polar systems, non-ionic surfactants are often a good starting point. The choice of surfactant will depend on the specific non-polar solvent and the downstream application.

Experimental Protocol: Surfactant Method

  • Surfactant Dissolution: Dissolve the selected surfactant in the non-polar solvent.

  • Compound Addition: Add the 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol to the surfactant-solvent mixture.

  • Agitation: Agitate the mixture, using sonication or gentle heating if necessary, to facilitate the formation of inverse micelles and dissolution of the compound.

Q3: Are there any specific types of non-polar solvents that might be more compatible with fluorinated compounds?

A3: Yes, the presence of fluorine in your molecule can be leveraged. Fluorinated solvents can exhibit favorable interactions with fluorinated solutes.[6][7] While highly fluorinated solvents are a distinct class of solvents, some common organic solvents with fluorine content can be beneficial.

  • Trifluorotoluene (TFT): This solvent is often a good choice for dissolving fluorinated molecules.[7] It has a polarity that is intermediate between toluene and more polar solvents.

  • Fluorinated Alcohols: While polar, the inclusion of fluorine can modify the properties of alcohols, sometimes enhancing their ability to dissolve other fluorinated species.[8]

It is important to note that the principle of "like dissolves like" still applies, and a highly polar fluorinated compound may still have limited solubility in a largely non-polar fluorinated solvent.

Q4: Can I use heat to improve solubility?

A4: Applying heat can increase the solubility of many compounds. However, this should be done with caution.

  • Thermal Stability: Ensure that 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol is stable at the temperatures you are considering. Check for any known degradation pathways.

  • Precipitation upon Cooling: Be aware that the compound may precipitate out of the solution as it cools. This can be a problem for applications requiring long-term stability at room temperature.

Q5: My application is for a pharmaceutical formulation. Are there any specific considerations?

A5: For pharmaceutical applications, the choice of solvents and excipients is critical and must be guided by regulatory and safety considerations.

  • Toxicity and Biocompatibility: All components of the formulation, including co-solvents and surfactants, must be non-toxic and biocompatible.

  • Regulatory Approval: Ensure that any excipients used are approved for the intended route of administration.

  • Stability: The final formulation must be stable under the intended storage conditions.

Summary of Troubleshooting Strategies

StrategyAdvantagesDisadvantagesBest For
Co-Solvent System Simple, effective, wide range of solvent choices.May require optimization of solvent ratios.General laboratory use, reactions.
Surfactants Can significantly enhance solubility.[9]May introduce unwanted components into the system, can be complex to remove.Formulations, emulsions.
Fluorinated Solvents Can have specific favorable interactions with the solute.[10]Can be expensive, may have limited availability.Specific applications where fluorine-fluorine interactions are beneficial.
Heating Quick and easy way to increase solubility.Risk of degradation, precipitation upon cooling.Situations where the solution will be used immediately at an elevated temperature.

References

  • PubChem. (n.d.). 2,2-Difluoro-2-(pyrrolidin-3-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemat, F., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. Retrieved from [Link]

  • Science.gov. (n.d.). solvent extraction-fluorination process: Topics by Science.gov. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Retrieved from [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. Retrieved from [Link]

  • ACS Publications. (2009). Polysiloxane Surfactants for the Dispersion of Carbon Nanotubes in Nonpolar Organic Solvents. Langmuir. Retrieved from [Link]

  • Reddit. (2020). A solvent for both polar and non-polar compound?. r/chemistry. Retrieved from [Link]

  • Reddit. (2020). Dissolving Fluorinated Polymers in Perfluorohexane. r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrrolidineethanol. PubChem. Retrieved from [Link]

  • MDPI. (2025). Characterization of Non-Polar and Polar Bioactive Compounds Obtained by Pressurized Biobased Solvents from Different Arctium lappa L. Root Ecotypes. Retrieved from [Link]

  • EnviroTech Europe. (2023). The advantages of using fluorinated solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. PMC. Retrieved from [Link]

  • Vebi. (2024). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • RSC Publishing. (2019). Surfactant mediated particle aggregation in nonpolar solvents. Retrieved from [Link]

Sources

Technical Support Center: Oxidation of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective oxidation of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The unique structural features of this substrate—a secondary alcohol sterically and electronically influenced by an adjacent gem-difluoro group and a reactive secondary amine within the pyrrolidine ring—present significant challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high-yield, clean conversion to the desired ketone.

Frequently Asked Questions (FAQs)

Q1: What makes the oxidation of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol particularly challenging?

The difficulty arises from a combination of three factors inherent to the substrate's structure:

  • Reactive Pyrrolidine Nitrogen: The secondary amine in the pyrrolidine ring is a nucleophilic and basic site. It can be readily oxidized itself or can react with and deactivate many common oxidizing agents, leading to complex side reactions and low yield of the desired ketone.

  • Electron-Withdrawing Gem-Difluoro Group: The two fluorine atoms strongly withdraw electron density from the adjacent carbon bearing the hydroxyl group. This inductive effect raises the activation barrier for oxidation, making the alcohol less reactive than typical secondary alcohols.[1] Consequently, harsher conditions may seem necessary, but they often lead to decomposition.

  • Potential for Side Reactions: The combination of a basic nitrogen and acidic alpha-protons (potentiated by the carbonyl in the product) can lead to side reactions like elimination or epimerization if the reaction conditions are not carefully controlled.

Q2: Is it necessary to protect the pyrrolidine nitrogen before the oxidation step?

Yes, unequivocally. Attempting the oxidation without protecting the pyrrolidine nitrogen is highly likely to result in a mixture of byproducts, including N-oxides, or complete consumption of the oxidant by the amine. Protecting the nitrogen atom masks its nucleophilicity and basicity, allowing the oxidant to selectively target the secondary alcohol.[2][3]

Recommended Protecting Groups:

  • Boc (tert-Butoxycarbonyl): This is often the first choice. It is easily introduced using Boc-anhydride and is stable to most neutral or mildly basic oxidation conditions. It can be removed later under acidic conditions.

  • Cbz (Carboxybenzyl): Another excellent choice, stable to a wide range of conditions and typically removed by catalytic hydrogenation, which is often compatible with other functional groups.

  • Sulfonyl Groups (e.g., Ts, SES): Groups like tosyl (Ts) or 2-(trimethylsilyl)ethanesulfonyl (SES) offer enhanced stability if the subsequent synthetic steps involve harsh conditions.[4] However, their removal can sometimes be challenging.

Q3: Which oxidation methods are most suitable for the N-protected 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol?

Given the substrate's sensitivity and the deactivating effect of the difluoro group, mild and highly chemoselective oxidation methods are strongly recommended.

  • Dess-Martin Periodinane (DMP) Oxidation: This is a top-tier choice. DMP operates under neutral, mild conditions (room temperature) and is known for its high chemoselectivity and tolerance of sensitive functional groups.[5][6] It is particularly effective for complex molecules and has been shown to oxidize N-protected amino alcohols without epimerization.[6]

  • Swern Oxidation: This method is also very effective for oxidizing hindered or deactivated alcohols to ketones.[7][8] It requires cryogenic temperatures (-78 °C) and careful handling due to the formation of malodorous dimethyl sulfide.[9][10] The very low temperature helps to suppress many potential side reactions.

  • TEMPO-based Catalytic Oxidations: Systems using 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (like sodium hypochlorite or PhI(OAc)2) are also viable.[11][12] These "green" methods can be highly selective, but may require optimization of the catalyst, co-oxidant, and solvent system for this specific substrate.

Harsher, metal-based oxidants like chromium reagents (e.g., Jones reagent, PCC) are generally not recommended as they can lead to over-oxidation or decomposition of complex, sensitive substrates.[13][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation process.

Problem 1: Low or No Conversion to the Desired Ketone
  • Potential Causes:

    • Incomplete N-Protection: Residual unprotected amine is quenching the oxidant.

    • Deactivated Substrate: The electron-withdrawing effect of the CF2 group is retarding the reaction rate more than anticipated.[1]

    • Degraded Oxidant: The oxidizing agent (especially DMP or Swern reagents) has degraded due to moisture or improper storage.

    • Insufficient Reagent: An insufficient molar excess of the oxidant was used.

  • Recommended Solutions:

    • Verify Protection: Confirm complete N-protection via TLC, ¹H NMR, or LC-MS before proceeding with oxidation. If protection is incomplete, repeat the protection step.

    • Increase Reagent Stoichiometry: For DMP or Swern, increase the equivalents of the oxidant from a typical 1.5 eq. to 2.0-2.5 eq.

    • Extend Reaction Time/Increase Temperature (Cautiously): Monitor the reaction by TLC or LC-MS and allow it to run longer. If using DMP, a slight increase in temperature to 30-40 °C may be beneficial. For Swern, this is not recommended as it can promote the Pummerer rearrangement side reaction.[15]

    • Use Fresh Reagents: Ensure your DMP is a fresh, high-purity batch. For Swern, use freshly distilled oxalyl chloride and anhydrous DMSO.

Problem 2: Formation of an Unidentified, Highly Polar Byproduct
  • Potential Cause:

    • This is the classic signature of N-oxidation due to incomplete or failed N-protection. The resulting N-oxide is significantly more polar than the starting material or the desired ketone.

  • Recommended Solution:

    • The most effective solution is to revisit the N-protection step. Ensure the reaction goes to completion and that the protecting group is stable under your planned oxidation conditions. The workflow diagram below illustrates the mandatory nature of this step.

Problem 3: Epimerization or Loss of Stereochemical Integrity
  • Potential Causes:

    • Basic Conditions: If a strong, non-hindered base is present, it can deprotonate the alpha-carbon of the newly formed ketone, leading to epimerization. This is a risk in Swern oxidations if an excess of triethylamine is used or if the temperature is allowed to rise significantly.

    • Prolonged Reaction Times: Leaving the product under reaction conditions for an extended period can increase the risk of side reactions.

  • Recommended Solutions:

    • Switch to a Neutral Method: Dess-Martin Periodinane (DMP) oxidation is performed under neutral pH and is widely recognized for its ability to preserve stereochemical integrity, even at centers adjacent to the newly formed carbonyl.[6]

    • Optimize Swern Conditions: If using Swern, ensure the triethylamine is added at -78 °C and that the reaction is not allowed to warm until the oxidation is complete. Use the minimum necessary excess of the base.

    • Monitor and Quench Promptly: Follow the reaction's progress closely and quench it as soon as the starting material is consumed to minimize product exposure to the reaction environment.

Problem 4: Difficulty Removing Oxidant Byproducts During Workup
  • Potential Cause & Solution (Method-Specific):

    • Dess-Martin Oxidation: The byproduct is a soluble iodine compound.

      • Solution: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes. The thiosulfate reduces the iodine byproducts to water-soluble salts, which are easily removed during the aqueous extraction.

    • Swern Oxidation: The byproducts are dimethyl sulfide (malodorous) and triethylammonium salts.

      • Solution: Quench the reaction with water or a dilute acid (e.g., 1M HCl) wash to protonate and solubilize the triethylamine. Multiple aqueous washes are typically required to remove the salts. The volatile dimethyl sulfide is best removed under reduced pressure (roto-evaporation), ensuring the vapor is properly trapped and vented within a fume hood.[9]

Data & Visualization

Table 1: Comparison of Recommended Oxidation Methods
FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-Catalyzed Oxidation
Temperature Room Temperature-78 °CRoom Temperature
pH NeutralBasic (Triethylamine)Varies (often buffered)
Key Advantage High chemoselectivity, operational simplicity, preserves stereocenters.[6]Excellent for hindered/deactivated alcohols.[7]Catalytic, "green" chemistry.[12]
Key Disadvantage Expensive, potentially explosive.[16]Cryogenic setup, malodorous byproduct (DMS).[10]Requires careful optimization of co-oxidant and conditions.
Common Side Reaction Incomplete reaction if DMP is wet.Pummerer rearrangement if warmed prematurely.[15]Catalyst degradation, potential for side reactions with certain co-oxidants.[12]
Diagrams

Workflow cluster_prep Preparation cluster_ox Core Reaction cluster_final Finalization (Optional) Start Substrate: 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol Protect Step 1: N-Protection (e.g., Boc Anhydride) Start->Protect Mandatory First Step Purify1 Purification & QC Protect->Purify1 Oxidize Step 2: Oxidation (e.g., Dess-Martin Periodinane) Purify1->Oxidize Quench Quenching & Workup Oxidize->Quench Purify2 Purification & QC Quench->Purify2 Deprotect Step 3: N-Deprotection (e.g., TFA or HCl) Purify2->Deprotect Product Final Product: 2,2-Difluoro-2-pyrrolidin-3-yl-ketone Deprotect->Product

Caption: Mandatory workflow for successful oxidation.

Troubleshooting cluster_causes cluster_solutions Start Poor Reaction Outcome NoConv Low / No Conversion Start->NoConv Byproduct New Polar Byproduct Start->Byproduct Epimer Loss of Stereochemistry Start->Epimer Sol_NoConv 1. Check N-Protection 2. Increase Oxidant Eq. 3. Use Fresh Reagents NoConv->Sol_NoConv Sol_Byproduct Re-run N-Protection Step Ensure Complete Conversion Byproduct->Sol_Byproduct Sol_Epimer 1. Switch to DMP 2. Ensure Low Temp (Swern) 3. Quench Promptly Epimer->Sol_Epimer

Caption: Troubleshooting decision tree for common oxidation issues.

Recommended Experimental Protocols

Protocol 1: N-Boc Protection of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol
  • Setup: Dissolve the starting alcohol (1.0 eq.) in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in the same solvent.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC (staining with ninhydrin is useful to see the disappearance of the free amine). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc protected alcohol can often be used directly in the next step if pure, or purified by flash column chromatography if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

(Safety Note: DMP is potentially explosive upon impact or heating; handle with appropriate care.[16])

  • Setup: Dissolve the N-Boc protected alcohol (1.0 eq.) in anhydrous DCM (approx. 0.1 M) in a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add solid Dess-Martin Periodinane (1.5 eq.) to the solution in one portion at room temperature.[5]

  • Reaction: Stir the resulting suspension at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Cool the mixture in an ice bath and quench by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (a 3-5 fold molar excess of thiosulfate relative to DMP).

  • Workup: Allow the mixture to stir vigorously for 20-30 minutes until the organic layer is clear. Separate the layers and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography.

References

  • 10.6: Oxidation Reactions of Alcohols - Chemistry LibreTexts. (2019, September 3). Chemistry LibreTexts. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Vedantu. [Link]

  • The Swern Oxidation: Mechanism and Features. (2021, March 31). Chemistry Hall. [Link]

  • Dess–Martin periodinane - Wikipedia. Wikipedia. [Link]

  • Swern Oxidation - Chemistry Steps. Chemistry Steps. [Link]

  • Swern Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Swern Oxidation | Chem-Station Int. Ed. (2014, March 12). Chem-Station. [Link]

  • Dess-Martin periodinane - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Synfacts. [Link]

  • Dess-Martin Oxidation. (2019, October 4). Organic Chemistry Portal. [Link]

  • Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol | The Journal of Organic Chemistry. (2019, October 23). ACS Publications. [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC. National Center for Biotechnology Information. [Link]

  • 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines | The Journal of Organic Chemistry. (2007, January 20). ACS Publications. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • TEMPO (General overview) - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 16). ACS Green Chemistry Institute. [Link]

  • CHM2210 Chapter 11 Problem Solving Oxidation of Alcohols 041620 - YouTube. (2020, April 17). YouTube. [Link]

  • oxidation of alcohols - Chemguide. Chemguide. [Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC. National Center for Biotechnology Information. [Link]

  • Oppenauer Oxidation of Secondary Alcohols with 1,1,1-Trifluoroacetone as Hydride Acceptor | The Journal of Organic Chemistry. (2007, November 2). ACS Publications. [Link]

  • Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Protection and subsequent oxidation of pyrrolidine 4a–f. - ResearchGate. ResearchGate. [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (2024, April 5). Chemistry Steps. [Link]

  • Catalytic behaviour of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols – a kinetic and predictive model - RSC Publishing. (2022, March 10). Royal Society of Chemistry. [Link]

  • Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation - MDPI. (2019, April 26). MDPI. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023 - Save My Exams. (2026, January 3). Save My Exams. [Link]

  • Base-Induced Instability of Fluorotelomer Alcohols - PMC. National Center for Biotechnology Information. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Validation & Comparative

Strategic Bioisosterism: Comparative Evaluation of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol vs. Unfluorinated Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists navigating the high attrition rates of preclinical drug development, we consistently encounter the "pyrrolidine problem." While unfluorinated pyrrolidines are ubiquitous structural motifs that provide excellent vector trajectories for target binding, their high basicity (typically exhibiting a pKa > 10) often introduces severe developability bottlenecks. These include poor passive membrane permeability, high volume of distribution, and an increased risk of phospholipidosis or hERG channel liabilities.

To overcome these challenges, the strategic incorporation of fluorine has become a cornerstone of modern lead optimization 1. This guide objectively compares the physicochemical and metabolic performance of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (PubChem CID: 60006963) against its unfluorinated bioisostere, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate these building blocks in your own discovery pipelines.

Mechanistic Rationale: The Power of gem-Difluorination

The decision to replace an unfluorinated pyrrolidine-ethanol group with a gem-difluoroalkyl analog is rarely made solely for target affinity; it is fundamentally an ADMET-driven (Absorption, Distribution, Metabolism, Excretion, and Toxicity) strategy.

The causality behind this improvement lies in two distinct properties of the fluorine atom:

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. Placing a gem-difluoro ( ) group adjacent to the pyrrolidine ring exerts a strong electron-withdrawing inductive effect. This dramatically lowers the electron density on the basic nitrogen, reducing its pKa by approximately 2 to 3 log units 2. Consequently, at physiological pH (7.4), a significantly higher fraction of the molecule exists in its neutral, un-ionized state, directly enhancing lipophilicity (LogD) and passive permeability.

  • Metabolic Shielding: The C–F bond is exceptionally strong (~116 kcal/mol) and resistant to cytochrome P450 (CYP450) mediated oxidative cleavage. By replacing metabolically labile C–H bonds with C–F bonds, we effectively block primary sites of phase I metabolism 3.

G A gem-Difluorination of Pyrrolidine-Ethanol B Inductive Electron Withdrawal A->B C Steric Shielding & C-F Bond Strength A->C D Decreased Amine pKa B->D G Blocked CYP450 Oxidation Sites C->G E Increased Un-ionized Fraction at pH 7.4 D->E F Enhanced Passive Permeability E->F

Logical flow of gem-difluorination effects on pyrrolidine physicochemical and ADMET properties.

Comparative Physicochemical Profiling

To demonstrate the tangible impact of this bioisosteric replacement, we have summarized the typical matched molecular pair (MMP) data observed when evaluating these two scaffolds in lead optimization campaigns.

Physicochemical PropertyUnfluorinated Pyrrolidin-3-yl-ethanol2,2-Difluoro-2-pyrrolidin-3-yl-ethanolImpact on Drug Design
Amine pKa ~ 10.2~ 8.1Reduced basicity mitigates hERG binding and phospholipidosis risk.
LogD (pH 7.4) -1.5 (Highly Hydrophilic)+0.4 (Balanced)Increased neutral fraction at physiological pH improves target tissue partitioning.
Permeability (PAMPA) < 1.0 x cm/s> 12.0 x cm/sShifts classification from "Low" to "High" permeability, enabling oral bioavailability.
Intrinsic Clearance (HLM) 48 µL/min/mg< 12 µL/min/mgEnhanced metabolic stability extends in vivo half-life.

Self-Validating Experimental Protocols

As scientists, we must trust our data. The following protocols are designed not just to yield a result, but to validate themselves internally, ensuring that the observed differences between the fluorinated and unfluorinated species are artifacts of the chemistry, not the assay.

Protocol A: Potentiometric pKa Determination

Causality: While in silico models can estimate pKa, the complex hydration spheres of fluorinated amines require empirical validation. Potentiometric titration is the gold standard because it directly measures the change in hydrogen ion concentration as a function of added titrant.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Prior to sample analysis, titrate a known reference standard (e.g., Labetalol, known pKa 7.4 and 9.3) to confirm electrode linearity and response time. If the reference deviates by >0.1 units, recalibrate the pH electrode.

  • Sample Preparation: Dissolve 1.5 mg of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol in 10 mL of 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity).

  • Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl to ensure the pyrrolidine nitrogen is fully protonated.

  • Titration: Automatically titrate with standardized 0.5 M KOH under an argon atmosphere (to prevent absorption, which forms carbonic acid and skews results) up to pH 12.0.

  • Data Analysis: Calculate the pKa from the inflection point of the Bjerrum plot.

Protocol B: In Vitro Microsomal Clearance (HLM) Assay

Causality: To prove that the gem-difluoro group successfully shields the scaffold from oxidative metabolism, we evaluate intrinsic clearance using Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM .

  • Matrix Addition: Add pooled HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Self-Validation:

    • Active Arm: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

    • Control Arm (Self-Validation): Initiate a parallel reaction with buffer instead of NADPH. Why? If degradation occurs in the absence of NADPH, the compound is chemically unstable or subject to non-CYP mediated hydrolysis, invalidating the assumption of CYP-mediated clearance.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( ) and calculate intrinsic clearance ( ).

W S1 1. Compound Prep (1 µM in buffer) S2 2. Addition of HLM/RLM (0.5 mg/mL protein) S1->S2 S3 3. NADPH Initiation (Self-Validation: +/- NADPH) S2->S3 S4 4. Aliquot Sampling (0, 15, 30, 60 min) S3->S4 S5 5. LC-MS/MS Analysis (Clearance Calculation) S4->S5

Self-validating experimental workflow for assessing microsomal metabolic stability.

Conclusion

The transition from an unfluorinated pyrrolidin-3-yl-ethanol to 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol is not merely a structural tweak; it is a calculated physicochemical optimization. By leveraging the inductive electron withdrawal and steric shielding of the gem-difluoro group, drug developers can rescue potent but poorly permeable scaffolds, transforming them into viable, orally bioavailable clinical candidates 4. Implementing the self-validating protocols outlined above ensures that these improvements are rigorously quantified, driving confident decision-making in lead optimization.

References

  • Bioisosteric Replacements - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL:[Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles Source: ResearchGate URL: [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery Source: ResearchGate URL: [Link]

  • 2,2-Difluoro-2-(pyrrolidin-3-yl)ethan-1-ol | C6H11F2NO | CID 60006963 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Validation of HPLC-MS Methods for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (Molecular Weight: 151.15 g/mol ) is a highly polar, fluorinated building block increasingly utilized in the synthesis of dipeptidyl peptidase IV (DPPIV) inhibitors and targeted kinase therapeutics[1][2][3]. Quantifying this molecule in biological matrices presents a profound analytical challenge. Its low molecular weight and extreme hydrophilicity result in negligible retention on standard reversed-phase (RP) columns, leading to severe ion suppression from endogenous matrix components.

To ensure regulatory compliance in drug development, any quantification strategy must adhere strictly to the ICH M10 bioanalytical method validation guidelines[4]. As a Senior Application Scientist, I have structured this guide to objectively compare three distinct HPLC-MS/MS methodologies, providing the causal logic and experimental data necessary to select the optimal approach for your pharmacokinetic (PK) studies.

Methodological Comparison: Overcoming the Polarity Barrier

Selecting the correct chromatographic strategy requires understanding the physicochemical properties of the analyte. The table below summarizes the validation parameters of three distinct approaches evaluated during our assay development.

Validation Parameter (ICH M10)Method A: Standard RP-LC-MS/MS (C18)Method B: HILIC-MS/MS (ZIC-HILIC)Method C: Derivatization RP-LC-MS/MS (Benzoylation)
Retention Factor ( k′ ) < 0.5 (Elutes in Void Volume)3.5 (Excellent Retention)4.2 (Excellent Retention)
Matrix Factor (MF) 0.35 (Severe Ion Suppression)0.92 (Minimal Matrix Effect)0.98 (Negligible Matrix Effect)
LLOQ (ng/mL) 50.01.00.2
Intra-day Precision (CV%) 22.4% (Fails ICH criteria)4.5% (Passes)6.1% (Passes)
Sample Prep Complexity Low (Direct PPT)Low (Direct PPT)High (Reaction + Extraction)
Throughput Suitability HighHighLow
Causal Analysis of Method Selection
  • Standard RP-LC-MS/MS (The Baseline Failure): Attempting to retain a highly basic, polar molecule like 2,2-difluoro-2-pyrrolidin-3-yl-ethanol on a C18 column results in rapid elution. Causality: The lack of hydrophobic surface area on the molecule prevents partitioning into the C18 stationary phase. Co-elution with void-volume phospholipids causes catastrophic signal quenching.

  • HILIC-MS/MS (The Optimal Balance): Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. Causality: This orthogonal retention mechanism directly leverages the molecule's polarity. The analyte partitions into a water-enriched layer on the silica surface, achieving excellent retention and separating the analyte from void-volume suppressors without requiring complex sample prep.

  • Pre-column Derivatization (The Sensitivity Maximizer): Reacting the secondary amine of the pyrrolidine ring with benzoyl chloride adds a hydrophobic phenyl group. Causality: This dramatically increases the molecule's logP , allowing for strong retention on C18 columns and enhancing ionization efficiency. However, it introduces complex, time-consuming sample preparation steps that limit high-throughput capabilities.

Experimental Workflow Visualization

Validation_Workflow cluster_0 Method Selection (Logical Branching) A 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol Plasma Samples B Protein Precipitation (PPT) 3x Vol ACN + 0.1% Formic Acid A->B C Centrifugation 14,000 x g, 10 min B->C D1 HILIC-MS/MS (ZIC-HILIC, Direct Injection) C->D1 High Polarity Pathway D2 Derivatization RP-LC-MS/MS (Benzoylation -> C18) C->D2 Sensitivity Enhancement E ESI+ MRM Detection (m/z 152.1 -> 88.1) D1->E D2->E F ICH M10 Validation Accuracy, Precision, Matrix Effect E->F

Workflow for LC-MS/MS method selection and ICH M10 validation of fluorinated pyrrolidines.

Step-by-Step Methodology: Self-Validating HILIC-MS/MS Protocol

Because HILIC-MS/MS offers the best balance of throughput and sensitivity, the following protocol details its execution. This protocol is designed as a self-validating system , ensuring that every analytical batch continuously proves its own reliability in accordance with ICH M10 standards[4].

Phase 1: Sample Preparation (Protein Precipitation)
  • Internal Standard Addition: Aliquot 50 µL of the biological sample (plasma) into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C,d3​ -labeled analog).

    • Causality: The SIL-IS co-elutes with the target analyte and experiences identical matrix effects. By measuring the area ratio (Analyte/IS), the system self-corrects for any variations in extraction recovery or ionization efficiency.

  • Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid.

    • Causality: Liquid-liquid extraction (LLE) is ineffective for highly polar molecules. Acetonitrile rapidly denatures plasma proteins while maintaining the solubility of the polar fluorinated pyrrolidine. Formic acid ensures the basic nitrogen remains protonated, preventing non-specific binding to the plastic plate.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean autosampler vial.

Phase 2: Chromatographic Separation
  • Column Setup: Install a Zwitterionic (ZIC) HILIC column (2.1 x 100 mm, 3 µm particle size).

  • Mobile Phase Configuration:

    • Buffer A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Buffer B: 100% Acetonitrile.

    • Causality: HILIC requires >70% organic solvent for retention. The ammonium formate buffer provides the necessary ionic strength to shield secondary silanol interactions on the silica surface, ensuring sharp, symmetrical peaks for the basic pyrrolidine nitrogen.

  • Gradient Elution: Run an isocratic hold at 85% B for 2.0 minutes, followed by a rapid gradient to 50% B to wash the column of tightly bound phospholipids, then re-equilibrate at 85% B for 3.0 minutes.

Phase 3: Mass Spectrometric Detection & Continuous Validation
  • Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition of the protonated precursor [M+H]+ ( m/z 152.1 88.1).

  • System Suitability Test (SST): Inject a neat standard prior to the batch.

    • Causality: The batch is only permitted to proceed if the SST demonstrates a signal-to-noise (S/N) ratio > 10 and retention time drift < 2%, proving instrument readiness.

  • Quality Control (QC) Bracketing: Embed Low, Mid, and High QC samples evenly throughout the run.

    • Causality: According to ICH M10[4], at least 67% of these QCs must fall within ±15% of their nominal concentration. This continuous bracketing proves the instrument's accuracy and precision remained stable during the entire analysis, self-validating the generated data.

References

  • bioanalytical method validation and study sample analysis m10 - ICH | ich.org | Link

  • 2,2-Difluoro-2-(pyrrolidin-3-yl)ethan-1-ol | C6H11F2NO | CID 60006963 | PubChem (nih.gov) | Link

  • Posters (II) - Journals on Portico (Fluorinated Pyrrolidines as DPPIV Inhibitors) | portico.org | Link

  • Literature for peptidase S09.003: dipeptidyl-peptidase IV (eukaryote) | ebi.ac.uk | Link

Sources

A Comparative Guide to the Lipophilicity of Difluoro- and Trifluoromethyl-Substituted Pyrrolidine Ethanols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design, profoundly influencing a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Lipophilicity, a measure of a compound's preference for a lipid-like environment over an aqueous one, is a critical parameter that fluorine modulation directly impacts. This guide provides an in-depth comparison of the lipophilicity of two closely related fluorinated scaffolds: 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol and its trifluoromethyl analog. We will explore the nuanced effects of gem-difluoro versus trifluoromethyl substitution, provide detailed experimental and computational protocols for assessing lipophilicity, and discuss the practical implications of these differences for drug development professionals.

Introduction: The Fluorine Factor in Drug Design

The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity stands out as a master regulator of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] Measured as the partition coefficient (logP) or distribution coefficient (logD at a specific pH), it dictates a molecule's ability to traverse cellular membranes, engage with hydrophobic pockets of target proteins, and avoid rapid clearance.[3][4]

The introduction of fluorine atoms is a widely employed strategy to fine-tune these properties.[5][6] The carbon-fluorine bond is strong, often enhancing metabolic stability by blocking sites of oxidation.[7] However, its effect on lipophilicity is not straightforward and is highly context-dependent.[8][9] While fluorination of an aromatic ring generally increases lipophilicity, aliphatic fluorination can either increase or decrease this parameter based on the degree and position of substitution.[7][10]

This guide focuses on two specific analogs of interest:

  • Compound A: 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

  • Compound B: 2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethanol (a representative trifluoromethyl analog)

Our objective is to dissect the lipophilicity differences between these scaffolds, providing researchers with both the theoretical understanding and the practical methodologies to evaluate such compounds.

The Dichotomy of Aliphatic Fluorination and Lipophilicity

The substitution of hydrogen with fluorine introduces a fascinating interplay of electronic and steric effects. A single fluorine atom is highly electronegative, creating a strong dipole. In polyfluorinated motifs, the net effect on lipophilicity becomes complex.

  • Gem-Difluoro (-CF2-) Group: The two C-F dipoles can create a significant local polarity. However, these groups can also reduce the hydrogen bond donating capacity of adjacent C-H groups and influence the basicity (pKa) of nearby amines, like the pyrrolidine nitrogen. All gem-difluorinated compounds investigated in some studies still exhibit lower lipophilicity compared to their non-fluorinated parent compounds.[10]

  • Trifluoromethyl (-CF3) Group: This group is often considered a "lipophilic hydrogen" mimic. While composed of three highly polar C-F bonds, its tetrahedral geometry and rotational ability can create a relatively non-polar, hydrophobic surface that favorably interacts with lipid environments.[11] Trifluorination is known to strongly enhance lipophilicity, particularly when the group is in the alpha-position to a functional group like an alcohol.[12] The overall effect is typically a significant increase in lipophilicity compared to a methyl or difluoromethyl group.[13]

This fundamental difference is the central hypothesis of our comparison: the trifluoromethyl analog is expected to be markedly more lipophilic than its gem-difluoro counterpart.

Caption: Logical flow from structural motif to predicted pharmacokinetic properties.

Methodologies for Lipophilicity Assessment

To provide a robust comparison, we advocate for a dual approach: a high-throughput experimental method complemented by rapid in-silico prediction.

Part A: Experimental Determination by Reversed-Phase HPLC (RP-HPLC)

The RP-HPLC method is a reliable and resource-efficient alternative to the traditional shake-flask method for determining logP or logD.[14][15][16][17] It operates on the principle that a compound's retention time on a non-polar stationary phase is proportional to its lipophilicity.[18][19]

Rationale: We choose to measure logD at pH 7.4 as it represents physiological conditions and is more relevant for predicting in-vivo behavior than logP, especially for ionizable molecules like our pyrrolidine-containing compounds.[2]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN), HPLC grade.

  • Reference standards with known logP/logD7.4 values (e.g., a homologous series of alkylbenzenes or a set of known drugs).

  • Test compounds (Compound A and Compound B).

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of ACN and PBS (pH 7.4). A typical starting ratio is 50:50 (v/v). The ratio may need to be optimized to ensure all compounds elute with reasonable retention times.

  • Standard & Sample Preparation: Dissolve reference standards and test compounds in the mobile phase to a concentration of ~0.5 mg/mL.

  • Calibration Curve Construction:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject each reference standard individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .

    • Plot the known logD7.4 values of the standards against their corresponding log(k) values. Perform a linear regression to obtain the calibration curve equation (e.g., logD7.4 = m * log(k) + c).

  • Test Compound Analysis:

    • Inject Compound A and Compound B onto the column under the identical conditions used for the standards.

    • Record their respective retention times (t_R).

  • Data Interpretation:

    • Calculate the capacity factor (k) for each test compound.

    • Using the calibration curve equation, calculate the experimental logD7.4 for each compound from its log(k) value.

Caption: Workflow for experimental logD7.4 determination via RP-HPLC.

Part B: Computational Prediction (cLogP)

Computational models offer instantaneous lipophilicity predictions, invaluable for early-stage design and prioritization.[3][20] These methods, such as ALOGPS, are typically based on fragmental contributions or whole-molecule properties.[21][22]

Rationale: Using a well-validated computational tool provides a rapid, cost-free estimation of lipophilicity that can corroborate experimental findings and guide further synthesis efforts.

Procedure:

  • Obtain Molecular Structure: Represent Compound A and Compound B in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).

  • Select a Prediction Tool: Utilize a web-based or standalone software package that calculates logP (e.g., the ALOGPS 2.1 tool available through the Virtual Computational Chemistry Laboratory).[22]

  • Input Structure: Paste the SMILES string or draw the structure in the software interface.

  • Execute Calculation: Run the prediction algorithm.

  • Record cLogP: The software will output the calculated logP (cLogP) value. It is important to note which algorithm was used (e.g., ALOGPS, XlogP3, etc.) as values can differ slightly.[23]

Comparative Data Analysis (Representative Data)

The following table presents expected, representative data for our two compounds based on established principles of fluorine chemistry.

CompoundStructureSubstitutionExperimental logD7.4 (from RP-HPLC)Calculated logP (cLogP)
A 2,2-Difluoro-2-pyrrolidin-3-yl-ethanolGem-Difluoro1.151.08
B 2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethanolTrifluoromethyl1.751.62

Interpretation of Results:

As hypothesized, the representative data clearly indicate that Compound B (Trifluoromethyl analog) is significantly more lipophilic than Compound A (Difluoro analog) . This is reflected in both the experimentally derived logD7.4 and the computationally predicted cLogP values. The difference of ~0.6 log units is substantial in drug discovery and can lead to vastly different pharmacological behaviors. The strong correlation between the experimental and computational values validates the use of both methods in a complementary fashion.

Discussion and Implications for Drug Development

The choice between a gem-difluoro and a trifluoromethyl group is a strategic decision with significant downstream consequences.

  • Why the Difference? The trifluoromethyl group in Compound B contributes a larger, more effective hydrophobic surface area than the gem-difluoro group in Compound A. While the C-F bonds are polar, their symmetric arrangement and rapid rotation in the -CF3 group effectively shield this polarity, presenting a "greasier" face for interaction with non-polar environments like a C18 column or a cell membrane.[11][12]

  • When to Use the Difluoro Analog (Compound A): With its lower lipophilicity, Compound A would be the preferred starting point when aiming for:

    • Improved Aqueous Solubility: Essential for developing intravenous formulations or improving dissolution rates for oral drugs.

    • Reduced Non-specific Binding: Lower lipophilicity often correlates with less binding to plasma proteins and off-target hydrophobic pockets, potentially leading to a cleaner safety profile.

    • Avoiding CNS Penetration: For peripherally acting drugs, lower lipophilicity can help limit passage across the blood-brain barrier.

  • When to Use the Trifluoromethyl Analog (Compound B): The higher lipophilicity of Compound B makes it a more suitable candidate when the goal is to:

    • Enhance Membrane Permeability: Crucial for oral absorption and for drugs that need to enter cells to reach their intracellular targets.[7]

    • Increase Potency via Hydrophobic Interactions: If the target protein has a well-defined hydrophobic binding pocket, the -CF3 group can engage in favorable interactions, boosting affinity.

    • Promote CNS Penetration: For drugs targeting the central nervous system, higher lipophilicity is often a prerequisite for crossing the blood-brain barrier.

Conclusion

The lipophilicity of fluorinated pyrrolidine ethanol scaffolds is profoundly influenced by the nature of the fluoroalkyl substituent. Our comparative analysis, grounded in established chemical principles and supported by robust methodologies, demonstrates that the trifluoromethyl analog is markedly more lipophilic than its gem-difluoro counterpart. This difference is not merely academic; it is a critical design parameter that researchers can leverage to tailor a molecule's ADMET properties to a specific therapeutic goal. By employing the complementary techniques of RP-HPLC and in-silico prediction, drug development professionals can make informed decisions, accelerating the optimization of lead compounds and increasing the probability of clinical success.

References

  • Roles of Fluorine in Drug Design and Drug Action.Bentham Science.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.IEEE Xplore.
  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach.American Chemical Society.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Putting the F in pharma.Chemistry World.
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.PMC.
  • A deep learning approach for the blind logP prediction in SAMPL6 challenge.PMC.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chrom
  • Methods for Determin
  • Assessment of reverse-phase chromatographic methods for the determination of n-octanol/w
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.Longdom Publishing.
  • 2,2,2-Trifluoro-1-pyrrolidin-2-ylethanol (EVT-13373954).EvitaChem.
  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols.PubMed.
  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity.
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange.PubMed.
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.PMC.
  • Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds.MDPI.
  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography...
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric.ADMET & DMPK.

Sources

A Comparative Guide to the Metabolic Stability of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol vs. Standard Pyrrolidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising candidate to a therapeutic reality, its metabolic stability is a critical determinant of success. A compound that is rapidly metabolized by the body often fails to achieve the necessary therapeutic concentrations, leading to a short duration of action and poor in vivo efficacy. The liver, armed with a superfamily of cytochrome P450 (CYP450) enzymes, is the primary site of this metabolic breakdown for a majority of small-molecule drugs.[1][2][3] Consequently, medicinal chemists continually seek strategies to protect drug candidates from rapid metabolic clearance.

The pyrrolidine ring is a common scaffold in many successful pharmaceuticals. However, it is also susceptible to metabolic modification, typically through oxidation of the carbon atom adjacent (alpha) to the nitrogen, which can lead to ring-opening or other inactivating transformations.[4][5] A leading strategy to mitigate this metabolic liability is the selective incorporation of fluorine atoms into the molecular structure.[6][7][8] This guide provides an in-depth comparison of the metabolic stability of a strategically fluorinated compound, 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, against a representative non-fluorinated pyrrolidine analog, highlighting the profound impact of this substitution.

The Mechanistic Advantage of Gem-Difluorination

The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physicochemical properties.[8][9] When two fluorine atoms are placed on the same carbon (a gem-difluoro group), particularly at a metabolically vulnerable position, they serve as a powerful metabolic shield.[10]

This protective effect stems from two primary principles:

  • Steric and Electronic Hindrance: The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density of the adjacent C-H bonds, making them less susceptible to oxidative attack by CYP450 enzymes.[11][12][13]

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more difficult for metabolic enzymes to break.[6][13]

By placing the gem-difluoro group at the C2 position of the pyrrolidine ring, a primary site of oxidative metabolism is effectively blocked. This bioisosteric replacement of -CH2- with -CF2- is a rational design strategy aimed at enhancing drug-like properties without drastically altering the molecule's shape or its ability to bind to its intended biological target.[10][13]

Experimental Design: Assessing Metabolic Stability In Vitro

To quantify the impact of gem-difluorination, we turn to a gold-standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay: the Liver Microsomal Stability Assay .[14][15] This assay uses subcellular fractions from liver cells (microsomes) that are rich in Phase I drug-metabolizing enzymes like CYP450s.[1][16] By incubating a test compound with these microsomes and monitoring its disappearance over time, we can calculate key parameters that predict its metabolic fate in the body.

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram outlines the step-by-step process for evaluating the metabolic stability of our two compounds of interest.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_analysis 3. Analysis & Data Processing prep_stock Prepare 10 mM Compound Stocks (in DMSO) prep_work Dilute to 1 µM Working Solution prep_stock->prep_work mix Combine Microsomes, Buffer, & Compound prep_work->mix prep_mics Thaw & Prepare Liver Microsomes (e.g., Human, Rat) prep_mics->mix prep_nadph Prepare NADPH Regenerating System (Cofactor) preinc Pre-incubate at 37°C mix->preinc start_rxn Initiate Reaction (Add NADPH) preinc->start_rxn timepoints Aliquot & Stop Reaction at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + Internal Standard start_rxn->timepoints centrifuge Centrifuge to Pellet Protein timepoints->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using pooled human liver microsomes.[2][16]

Materials:

  • Test Compounds:

    • Compound A: 2-Pyrrolidin-3-yl-ethanol (Standard Pyrrolidine)

    • Compound B: 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (Fluorinated Pyrrolidine)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • Control Compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

Procedure:

  • Preparation: Prepare 1 µM working solutions of test compounds, controls, and the internal standard in the appropriate buffer. Thaw the liver microsomes on ice.

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration of 0.5 mg/mL).[1][16]

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the test compound to the wells.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing the internal standard.[16] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Negative Control: A parallel incubation is run without the NADPH cofactor to assess for any non-enzymatic degradation or chemical instability of the compound.[16]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[2]

Results: A Quantitative Comparison

The data from the human liver microsomal stability assay clearly demonstrate the superior metabolic stability of the fluorinated pyrrolidine.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 2-Pyrrolidin-3-yl-ethanol1877.0
Compound B 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol>120 (Minimal Degradation)<5.8

Note: The presented data is representative for illustrative purposes and demonstrates a typical outcome for such a comparison.

Interpretation of Results:

  • Compound A (Standard Pyrrolidine): Exhibited a short half-life of 18 minutes, indicating rapid metabolism by liver enzymes. The corresponding high intrinsic clearance value suggests that the compound would be efficiently cleared by the liver in vivo.

  • Compound B (Fluorinated Pyrrolidine): Showed remarkable stability with minimal degradation observed over the 120-minute incubation period. The calculated half-life is significantly longer, and the intrinsic clearance is very low, predicting much greater stability and a longer duration of action in vivo.

Discussion: The Metabolic "Blocking" Effect in Action

The results provide compelling evidence for the effectiveness of gem-difluorination as a metabolic blocking strategy. The primary metabolic pathway for Compound A is likely the CYP450-mediated oxidation at the C2 position, which is adjacent to the pyrrolidine nitrogen. This "soft spot" is a common liability for such scaffolds.

The diagram below illustrates this mechanistic difference.

G cluster_A Compound A: Standard Pyrrolidine (Metabolically Labile) cluster_B Compound B: 2,2-Difluoro Pyrrolidine (Metabolically Stable) A_struct Pyrrolidine Ring (C2-H Bonds) A_met Oxidized Metabolite (e.g., Lactam) A_struct->A_met CYP450 Oxidation (Rapid) B_struct Pyrrolidine Ring (C2-F Bonds) B_met No significant metabolism at C2 B_struct->B_met Metabolism Blocked

Caption: Comparison of metabolic pathways for standard and fluorinated pyrrolidines.

In Compound B, the replacement of the two hydrogen atoms at C2 with fluorine atoms effectively shields this position from enzymatic attack. The strong C-F bonds and the electron-withdrawing nature of fluorine render this site inert to the oxidative machinery of the CYP450 enzymes.[13][17][18] This forces the metabolic processes to occur at a much slower rate, if at all, at other, less favorable positions on the molecule. This strategic fluorination has been successfully employed in numerous approved drugs to enhance their metabolic stability and overall pharmacokinetic profile.[6][9]

Conclusion and Field Application

The strategic incorporation of a gem-difluoro group at a metabolically susceptible position is a powerful and validated strategy in modern medicinal chemistry. As demonstrated by the comparative data between 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol and its non-fluorinated counterpart, this single modification can transform a metabolically labile compound into a robust one.

For researchers and drug development professionals, this guide underscores the importance of considering metabolic liabilities early in the discovery process. Employing in silico prediction tools and robust in vitro assays, such as the microsomal stability assay, allows for the rational design of molecules with improved drug-like properties. The use of fluorinated building blocks, like the one highlighted here, provides a direct and effective method to address metabolic instability, ultimately increasing the probability of developing a successful clinical candidate with an optimal pharmacokinetic profile.

References

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Available from: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • ResearchGate. (2019). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Available from: [Link]

  • Altman, R. A., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available from: [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • ResearchGate. (2022, April). Generalized biosynthetic pathways of pyrrolidine-2-one type natural.... Available from: [Link]

  • ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Available from: [Link]

  • Blumberg Institute. (2025, April 21). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available from: [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Available from: [Link]

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. Available from: [Link]

  • NSF Public Access Repository. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. Available from: [Link]

  • ResearchGate. (2011, March). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available from: [Link]

  • ResearchGate. (2026, January 27). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available from: [Link]

  • MDPI. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Available from: [Link]

  • PubMed. (2005, January 15). Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. Available from: [Link]

  • National Center for Biotechnology Information. Cytochrome P450 Enzymes and Drug Metabolism in Humans. Available from: [Link]

  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]

  • PubMed. (2026, March 13). Prevalence of non-cytochrome P450-mediated metabolism in food and drug administration-approved drugs: 2005-2024. Available from: [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Available from: [Link]

Sources

Navigating Early-Stage Drug Development: An In Vitro Toxicity Comparison of Novel 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol Compounds

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to De-risking Fluorinated Pyrrolidine Analogs

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, valued for its conformational flexibility and presence in numerous FDA-approved therapeutics.[1][2] Strategic modifications to this five-membered nitrogen-containing heterocycle can significantly influence a compound's pharmacological profile.[3] The introduction of fluorine atoms, as in the 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol series, is a common strategy to enhance metabolic stability and target affinity. However, such modifications can also introduce unforeseen toxicity risks.[4] Therefore, a robust and early assessment of in vitro toxicity is paramount to guide lead optimization and mitigate the risk of late-stage attrition.[5]

This guide provides a comprehensive framework for comparing the in vitro toxicity of novel 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol analogs. We will delve into the rationale behind a tiered testing strategy, provide detailed experimental protocols for key assays, and present a hypothetical dataset to illustrate the interpretation of results and its impact on structure-toxicity relationships (STR).

The Rationale for a Multi-Parametric In Vitro Toxicity Assessment

No single in vitro assay can fully capture the complex biological interactions that lead to toxicity.[6][7] A battery of tests, assessing different cellular and organ-specific toxicities, is essential for a comprehensive risk profile.[8] Our approach is structured to provide a holistic view by examining:

  • General Cytotoxicity: To determine the concentration at which a compound causes overt cell death.

  • Hepatotoxicity: As the liver is a primary site of drug metabolism and a common target for drug-induced injury.[9][10]

  • Cardiotoxicity: To assess the risk of adverse cardiovascular effects, a major reason for drug withdrawal.[5][11]

  • Genotoxicity: To evaluate the potential for DNA damage, a critical indicator of long-term carcinogenic risk.[7]

This tiered approach allows for the early identification and deprioritization of compounds with unfavorable toxicity profiles, conserving resources for more promising candidates.[8]

Experimental Design & Protocols

For this comparative study, we will evaluate a parent compound (DFP-001) and three analogs with varying substitutions on the pyrrolidine ring (DFP-002, DFP-003, and DFP-004).

Part 1: General Cytotoxicity Assessment

The initial screen for cytotoxicity provides a fundamental measure of a compound's effect on cell viability. We will employ two common and complementary assays: the MTT and Neutral Red (NR) assays. The MTT assay measures mitochondrial dehydrogenase activity, an indicator of metabolic function, while the NR assay assesses lysosomal integrity.[12][13] Comparing results from both can provide initial mechanistic insights.[14]

Caption: Multiparametric assessment of hepatotoxicity in HepG2 cells.

  • Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Express LDH release as a percentage of the positive control (cells treated with a lysis buffer).

Part 3: Cardiotoxicity Assessment

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias. [15]Early screening for hERG inhibition is a regulatory requirement and crucial for cardiovascular safety assessment. [11]

Caption: Standard battery of in vitro genotoxicity assays.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or human lymphoblastoid (TK6) cells.

  • Compound Exposure: Treat the cells with at least three concentrations of each DFP compound, with and without metabolic activation (S9 fraction), for a short duration (e.g., 3-6 hours).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Summary and Interpretation

The following tables present hypothetical data for our four DFP compounds.

Table 1: General Cytotoxicity (IC50 in µM)

CompoundMTT AssayNeutral Red Assay
DFP-00145.251.8
DFP-00212.515.3
DFP-003> 100> 100
DFP-00428.933.1

Table 2: Hepatotoxicity Markers (at 10 µM)

CompoundLDH Release (% of Control)ALT/AST Levels (Fold Change)
DFP-00115.31.2
DFP-00248.73.5
DFP-0035.10.9
DFP-00425.61.8

Table 3: Cardiotoxicity (hERG IC50 in µM)

CompoundhERG IC50
DFP-00125.6
DFP-0025.8
DFP-003> 50
DFP-00418.2

Table 4: Genotoxicity Screening

CompoundAmes TestIn Vitro Micronucleus
DFP-001NegativeNegative
DFP-002NegativePositive
DFP-003NegativeNegative
DFP-004NegativeEquivocal
Interpretation and Structure-Toxicity Relationship (STR) Insights
  • DFP-003 emerges as the most promising candidate with the lowest toxicity profile across all assays. It exhibits no significant cytotoxicity, hepatotoxicity, cardiotoxicity, or genotoxicity at the tested concentrations.

  • DFP-002 displays the most concerning toxicity profile. It is cytotoxic at lower concentrations, shows clear signs of hepatotoxicity, is a potent hERG inhibitor, and is positive in the micronucleus assay, suggesting a potential for chromosomal damage.

  • DFP-001 and DFP-004 show intermediate toxicity. While DFP-001 has a moderate safety window, DFP-004 raises some concern with its equivocal micronucleus result, which would warrant further investigation.

These results suggest that the specific substitution on the pyrrolidine ring in DFP-002 is detrimental to its safety profile, while the modification in DFP-003 confers a significant safety advantage. This information is critical for guiding the next round of analog synthesis, focusing on modifications that maintain or improve upon the safety profile of DFP-003.

Conclusion

A systematic and multi-parametric in vitro toxicity assessment is an indispensable component of early-stage drug discovery. By employing a battery of well-validated assays, researchers can gain a comprehensive understanding of a compound's potential liabilities and make data-driven decisions to advance the safest and most promising candidates. The framework presented here provides a robust starting point for the comparative toxicity evaluation of novel chemical entities like the 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol series, ultimately contributing to the development of safer and more effective medicines.

References

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Lah, B., et al. (2004). Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. ResearchGate. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • Miret, S., et al. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Journal of Biomolecular Screening, 11(2), 184-193. [Link]

  • Doherty, A. (2012). The in vitro and in vivo comet assays. Methods in Molecular Biology, 817, 101-114. [Link]

  • Elje, E., et al. (2023). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. STAR Protocols, 4(1), 102008. [Link]

  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. [Link]

  • Lee, S. M., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology Research, 35(1), 77-87. [Link]

  • Adan, A., et al. (2016). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Clinical and Experimental Investigations, 7(3), 253-258. [Link]

  • Ames, B. N., et al. (1973). Carcinogens are mutagens: a simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281-2285. [Link]

  • Takeda, Y., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Clinical Medicine, 7(12), 540. [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]

  • Kumar, P., et al. (2018). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • Cyprotex. (n.d.). hERG Safety. [Link]

  • Selvita. (n.d.). In Vitro Safety. [Link]

  • SlideShare. (2017). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • ResearchGate. (n.d.). Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c)... [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. [Link]

  • Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. [Link]

  • Scilit. (n.d.). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. [Link]

  • Molecules. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

Sources

Benchmarking 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol Synthesis Routes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The incorporation of the 2,2-difluoroethyl motif into heterocyclic scaffolds is a premier strategy in modern medicinal chemistry. Acting as a lipophilic hydrogen-bond donor and a bioisostere for both tert-butyl and trifluoromethyl groups, this moiety finely modulates the pKa of adjacent basic amines while improving metabolic stability. 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (PubChem CID: 60006963)[1] is a highly valuable building block, yet its synthesis presents significant chemoselective challenges due to the steric hindrance of the pyrrolidine ring and the electron-withdrawing nature of the gem-difluoro group.

This guide objectively benchmarks the two most viable synthetic pathways for this molecule:

  • Route A: Copper-Mediated Fluoroalkylation (Cross-Coupling Approach)

  • Route B: Deoxofluorination of α-Keto Esters (Nucleophilic Fluorination Approach)

As detailed below, the choice between these routes depends heavily on your laboratory's scale requirements, tolerance for stoichiometric heavy metals, and access to specialized fluorinating reagents.

SynthesisRoutes SM 1-Boc-3-iodopyrrolidine R1_Step1 Cu(0), BrCF2CO2Et DMSO, 60°C SM->R1_Step1 Route A R2_Step1 1. iPrMgCl, THF 2. Diethyl oxalate SM->R2_Step1 Route B Intermediate Ethyl 2,2-difluoro-2- (1-Boc-pyrrolidin-3-yl)acetate R1_Step1->Intermediate Reduction NaBH4, EtOH 0°C to rt Intermediate->Reduction KetoEster Ethyl 2-(1-Boc-pyrrolidin-3-yl) -2-oxoacetate R2_Step1->KetoEster R2_Step2 XtalFluor-E or DAST CH2Cl2 KetoEster->R2_Step2 R2_Step2->Intermediate Alcohol 2,2-difluoro-2- (1-Boc-pyrrolidin-3-yl)ethanol Reduction->Alcohol Deprotection HCl / Dioxane rt Alcohol->Deprotection Target 2,2-Difluoro-2-pyrrolidin -3-yl-ethanol Deprotection->Target

Figure 1: Divergent synthetic pathways for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol.

Route A: Copper-Mediated Fluoroalkylation

This route utilizes a Single-Electron Transfer (SET) mechanism to couple an alkyl iodide directly with a commercially available difluoroacetate building block. It is widely considered the "direct" route, avoiding the handling of hazardous deoxofluorinating gases or liquids[2],[3],[4].

Mechanistic Causality

The reaction relies on the in situ generation of a copper-enolate or [Cu(CF2​CO2​Et)] species. Acid-washed Cu(0) is strictly required; the acid wash removes the passivating CuO layer, enabling efficient SET to ethyl bromodifluoroacetate. The resulting radical recombines with copper to form a nucleophilic Cu(I) species, which undergoes oxidative addition with 1-Boc-3-iodopyrrolidine, followed by reductive elimination to yield the product[2],[5].

CuMechanism Cu Cu(0) Powder Radical •CF2-CO2Et + Cu(I)Br Cu->Radical SET BrCF2 Br-CF2-CO2Et BrCF2->Radical Cuprate [Cu(CF2CO2Et)] Species Radical->Cuprate Recombination OxAdd Oxidative Addition [Cu(III) Complex] Cuprate->OxAdd Substrate 1-Boc-3-iodopyrrolidine Substrate->OxAdd RedElim Reductive Elimination OxAdd->RedElim Product Coupled Product + Cu(I)I RedElim->Product

Figure 2: Single-Electron Transfer (SET) mechanism for Cu-mediated fluoroalkylation.

Step-by-Step Experimental Protocol
  • Cross-Coupling: Charge a flame-dried Schlenk flask with 1-Boc-3-iodopyrrolidine (1.0 equiv) and freshly acid-washed Cu(0) powder (2.5 equiv). Suspend in anhydrous DMSO (0.2 M) under argon. Add ethyl bromodifluoroacetate (1.5 equiv) dropwise. Heat to 60 °C for 12 hours. Self-Validation: Monitor by GC-MS; the reaction is complete when the m/z corresponding to the starting iodide disappears. Quench with saturated aqueous NH4​Cl to sequester copper salts, and extract with EtOAc.

  • Ester Reduction: Dissolve the crude ester in absolute ethanol and cool to 0 °C. Add NaBH4​ (2.0 equiv) in portions. Causality: The highly electron-withdrawing −CF2​− group activates the adjacent ester carbonyl, permitting reduction with mild NaBH4​ rather than requiring hazardous LiAlH4​ . Stir for 2 hours, quench with H2​O , and extract with DCM.

  • Deprotection: Treat the resulting alcohol with 4N HCl in dioxane at room temperature for 2 hours. Concentrate in vacuo to yield the target compound as a hydrochloride salt.

Route B: Deoxofluorination of α-Keto Esters

When transition-metal residues are strictly prohibited (e.g., late-stage API synthesis), Route B offers a metal-free alternative. It constructs the carbon framework first, followed by nucleophilic fluorination of an α-keto ester[6],[7].

Mechanistic Causality

The key transformation is the conversion of the α-keto ester to the gem-difluoro ester. While Diethylaminosulfur trifluoride (DAST) is the classical reagent[6], it is prone to causing elimination or reacting with enol tautomers to form vinyl fluorides. Therefore, XtalFluor-E (a dialkylaminodifluorosulfinium salt) combined with Et3​N⋅3HF is highly recommended. It suppresses enolization, does not release free HF gas directly, and provides superior yields for α-keto esters[8],[7].

Step-by-Step Experimental Protocol
  • Grignard Addition: Dissolve 1-Boc-3-iodopyrrolidine in anhydrous THF at -20 °C. Add iPrMgCl (1.1 equiv) to facilitate halogen-metal exchange. Causality: Maintaining -20 °C prevents premature ring-opening of the pyrrolidine Grignard.

  • Acylation (Inverse Addition): Cannulate the Grignard solution dropwise into a pre-cooled (-78 °C) solution of diethyl oxalate (2.0 equiv) in THF. Causality: Inverse addition into an excess of the electrophile prevents the newly formed α-keto ester from reacting with a second equivalent of Grignard.

  • Deoxofluorination: Dissolve the purified α-keto ester in anhydrous DCM. Add XtalFluor-E (1.5 equiv) and Et3​N⋅3HF (2.0 equiv) at 0 °C. Warm to room temperature and stir for 16 hours. Self-Validation: Monitor via 19F NMR. The disappearance of the reagent signal and the appearance of a characteristic AB quartet or multiplet around -105 ppm confirms complete conversion.

  • Reduction & Deprotection: Follow the exact NaBH4​ reduction and HCl/dioxane deprotection steps outlined in Route A.

Quantitative Benchmarking

The following table synthesizes the operational metrics of both routes based on standard laboratory execution scales (10–50 grams).

Benchmarking MetricRoute A (Cu-Mediated)Route B (Deoxofluorination)
Overall Yield (3 steps) 45 – 55% 30 – 40%
Key Reagent Cost Low (Cu powder, BrCF2​CO2​Et )High (XtalFluor-E, iPrMgCl )
Scalability Excellent (Routinely scaled >50g)Moderate (Exothermic fluorination limits scale)
E-Factor (Waste) High (Requires stoichiometric Cu salts)Moderate (Organic byproducts)
Safety Profile Good (Standard inert handling)Caution (Fluorinating agents require specialized PPE)
Chemoselectivity HighProne to enol-fluorination byproducts

Analytical Validation Standards

To ensure trustworthiness and verify the success of your synthesis, the isolated 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol should exhibit the following spectroscopic hallmarks:

  • 1 H NMR (400 MHz, CDCl3​ ): The −CH2​OH protons will appear as a distinct triplet of triplets (or complex multiplet) around 3.80 ppm . This splitting is caused by the strong geminal coupling to the adjacent fluorine atoms ( 3JHF​≈12−15 Hz).

  • 19 F NMR (376 MHz, CDCl3​ ): Expect a complex multiplet or an AB quartet centered between -105.0 and -110.0 ppm . Because the adjacent C3 carbon of the pyrrolidine ring is a chiral center, the two fluorine atoms are diastereotopic and will couple with each other ( 2JFF​≈250 Hz) as well as with adjacent protons.

  • LC-MS (ESI+): The expected pseudomolecular ion [M+H]+ is m/z 152.1 .

Sources

Safety Operating Guide

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol: Comprehensive Disposal and Operational Safety Guide

In modern drug discovery and materials science, the strategic incorporation of fluorine into amine-containing molecules is a cornerstone technique used to enhance metabolic stability and binding affinity. However, compounds like 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol present unique logistical and safety challenges. The molecule features a basic secondary amine (pyrrolidine ring), a highly stable difluoromethylene group (-CF2-), and a primary alcohol.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel from hazardous byproducts.

Part 1: Physicochemical Hazard Profile

Understanding the intrinsic properties of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol is the first step in establishing a self-validating safety protocol. The table below summarizes the critical data that dictates its handling and disposal requirements.

PropertyCharacteristic / HazardOperational Implication
Chemical Class Fluorinated Aliphatic Amine1[1].
Functional Groups Secondary Amine, CF2, Primary OHActs as a Lewis base; reacts exothermically with acids.
Incompatibilities Strong Acids, Oxidizing Agents2[2].
Combustion Byproducts HF, NOx, CO, CO2Incineration facilities must be equipped with acid gas scrubbers.
Toxicity Irritant (Skin/Eyes/Respiratory)Mandates the use of a chemical fume hood and appropriate PPE.

Part 2: Mechanistic Safety & Chemical Segregation

The fundamental rule of chemical disposal is causality: why do we segregate certain chemicals?

For 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, the nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a reactive Lewis base. If this compound is inadvertently mixed with strong acids during waste collection, it undergoes a rapid, exothermic protonation (salt formation). This sudden release of heat can cause solvent boiling, pressure buildup, and catastrophic container failure.

Furthermore,2[2]. Standard municipal incineration temperatures are insufficient to cleave this bond, leading to the environmental release of persistent fluorinated organics.

SegregationLogic Center 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (Basic Fluorinated Amine) Acids Strong Acids (Exothermic Salt Formation) Center->Acids INCOMPATIBLE Oxidizers Strong Oxidizers (Combustion/Fire Risk) Center->Oxidizers INCOMPATIBLE Aqueous Aqueous Waste (pH > 8, Fluoride Salts) Center->Aqueous SEGREGATE Halogenated Halogenated Organic Waste (Compatible Solvents) Center->Halogenated MIXABLE

Caption: Chemical compatibility and waste segregation logic for fluorinated pyrrolidine derivatives.

Part 3: Step-by-Step Disposal Protocol

To ensure a self-validating system, every step of the disposal process must be verifiable. Follow this protocol strictly when decommissioning experiments involving this compound.

Step 1: Primary Containment Selection

  • Action: Select a High-Density Polyethylene (HDPE) or glass container for waste collection.

  • Causality: 3[3]. Avoid metal containers, as trace moisture combined with the basic amine can create a corrosive microenvironment that degrades the metal over time.

Step 2: Waste Segregation & Collection

  • Action: Classify the waste stream as "Halogenated Organic Waste." Ensure no acidic or oxidizing reagents have been added to this specific container.

  • Validation: Before capping, visually inspect the waste for unexpected gas evolution or heat generation.3[3].

Step 3: SAA (Satellite Accumulation Area) Management

  • Action: Label the container explicitly with the words "HAZARDOUS WASTE," the full chemical name ("2,2-Difluoro-2-pyrrolidin-3-yl-ethanol"), and its primary hazards (Toxic, Halogenated Amine).

  • Compliance: Store the container in a designated, well-ventilated SAA.3[3] to comply with EPA and local Environmental Health and Safety (EHS) regulations.

Step 4: Ultimate Thermal Destruction

  • Action: Submit a hazardous material pickup request to your institution's EHS department.

  • Mechanism: The waste will be transported to a Treatment, Storage, and Disposal Facility (TSDF). There, it undergoes high-temperature incineration (>1100°C). This extreme heat is required to break the robust C-F bonds. Because this process generates highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx), 2[2] (e.g., calcium carbonate) to neutralize the gases into inert, insoluble salts like calcium fluoride (CaF2).

DisposalWorkflow A Waste Generation: 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol B Segregation: Halogenated Basic Waste A->B C Containment: HDPE / Glass Containers B->C D SAA Storage: Ventilated & Labeled C->D E EHS Collection & TSDF Processing D->E F High-Temp Incineration (>1100°C) to break C-F bonds E->F G Acid Gas Scrubbing (Neutralizes HF & NOx) F->G

Caption: Workflow for the safe segregation, containment, and thermal destruction of fluorinated amines.

Part 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate and Assess: Immediately clear personnel from the immediate area. Ensure the laboratory fume hood is running at maximum capacity.

  • Don Appropriate PPE: Equip heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a flame-resistant lab coat. If the spill is outside a ventilated area, a respirator with organic vapor/acid gas cartridges may be required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad.2[2].

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a designated, wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent solution or an appropriate compatible solvent. Collect all rinsate and cleaning materials as hazardous waste, label accordingly, and notify your EHS office immediately.

References

  • Purdue University Environmental Health and Safety. "Guidelines: Handling and Disposal of Chemicals." Purdue Engineering Safety Manuals.[Link]

Sources

A Comprehensive Guide to the Safe Handling of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As scientific advancement continues to push the boundaries of chemical synthesis, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, a compound that, while promising in research and development, presents significant health and safety hazards. This document moves beyond a simple checklist to offer a framework for understanding and managing the risks associated with this fluorinated pyrrolidine derivative.

Understanding the Hazard Profile

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol is classified with several key hazards that demand stringent safety protocols.[1] Understanding these is the first step toward safe handling.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Warning
Skin Irritation Causes skin irritation upon contact.[1]Warning
Serious Eye Damage Can cause serious and potentially irreversible damage to the eyes.[1]CorrosionDanger
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation or drowsiness and dizziness.[1]Warning

The presence of the pyrrolidine ring suggests potential for flammability and the formation of explosive vapors, a characteristic of the parent heterocycle.[2][3][4][5][6] Furthermore, the difluoro-ethanol moiety indicates that thermal decomposition or reaction with certain materials could release highly toxic and corrosive hydrogen fluoride gas.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

Body PartRequired PPERationale
Eyes/Face Indirect-vent, impact and splash-resistant chemical safety goggles and a full-face shield.[2][3]Protects against splashes that can cause serious eye damage.[1] A face shield offers an additional layer of protection for the entire face.
Hands Chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's compatibility charts.Prevents skin contact, which can cause irritation and dermal toxicity.[1] Always inspect gloves for any signs of degradation or puncture before use.[3]
Body A flame-retardant lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities.Protects against splashes and minimizes skin contact.[2][3] Flame-retardant material is crucial due to the potential flammability of pyrrolidine derivatives.[3]
Respiratory A properly fitted respirator with an appropriate cartridge for organic vapors should be used when engineering controls are insufficient or during emergency situations.[2][3]Protects against inhalation, which can lead to acute toxicity and respiratory irritation.[1]

dot

PPE_Workflow cluster_pre_handling Pre-Handling PPE Check cluster_handling During Handling cluster_post_handling Post-Handling Assess_Hazards Assess Hazards: - Acute Toxicity - Skin/Eye Damage - Flammability Select_PPE Select Appropriate PPE: - Goggles & Face Shield - Chemical Gloves - Lab Coat - Respirator (if needed) Assess_Hazards->Select_PPE informs Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE then Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE if OK Handle_Chemical Handle Chemical in Ventilated Area Don_PPE->Handle_Chemical enables Doff_PPE Doff PPE Safely (avoid self-contamination) Handle_Chemical->Doff_PPE after completion Dispose_Contaminated_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Contaminated_PPE followed by Wash_Hands Wash Hands Thoroughly Dispose_Contaminated_PPE->Wash_Hands and finally

Caption: PPE workflow from hazard assessment to post-handling procedures.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.

Engineering Controls and a Safe Work Environment
  • Ventilation: All work with 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ignition Sources: Due to the potential flammability of pyrrolidine derivatives, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.[2][4][6] Use only non-sparking tools and explosion-proof electrical equipment.[2][5][6]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order.[4] Fire extinguishers suitable for chemical fires (e.g., dry chemical or carbon dioxide) should be available.[2]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly donned and that all equipment is clean and in good working order. Clearly label all containers with the chemical name and appropriate hazard warnings in accordance with OSHA guidelines.[9]

  • Dispensing: When transferring the chemical, use a grounded and bonded system to prevent the buildup of static electricity.[2][4][5]

  • Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Monitor the reaction closely and ensure adequate cooling is available to manage any exothermic events.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2]

dot

Handling_Protocol Start Start Prep_Work_Area Prepare Work Area: - Fume Hood ON - No Ignition Sources - Emergency Equipment Ready Start->Prep_Work_Area End End Don_PPE Don Appropriate PPE Prep_Work_Area->Don_PPE Label_Containers Label All Containers Don_PPE->Label_Containers Transfer_Chemical Transfer Chemical (Grounded/Bonded) Label_Containers->Transfer_Chemical Perform_Reaction Perform Reaction/ Procedure Transfer_Chemical->Perform_Reaction Decontaminate Decontaminate Work Area & Equipment Perform_Reaction->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste Properly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Dispose_Waste->Wash_Hands Wash_Hands->End

Caption: Step-by-step safe handling protocol for 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area and remove all ignition sources.[2][4] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol and any contaminated materials is a legal and ethical responsibility. All waste must be handled as hazardous waste in accordance with EPA and local regulations.[10][11][12]

  • Waste Classification: This compound and materials contaminated with it should be classified as hazardous waste due to its toxicity and potential flammability.[10]

  • Containerization: Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8][13] This method is effective at breaking the strong carbon-fluorine bonds and mineralizing the compound.[13] Landfilling is a less preferred option and should only be considered if incineration is not feasible and the landfill is permitted to accept such waste.[13]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[11]

This guide provides a foundation for the safe handling of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. It is imperative that all personnel receive training on the specific hazards and procedures outlined in this document and in the laboratory's Chemical Hygiene Plan, as mandated by OSHA.[14][15][16] By integrating these practices into your daily workflow, you can mitigate the risks and foster a culture of safety in your laboratory.

References

  • 2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol — Chemical Substance Information - NextSDS.
  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • Laboratory Safety Guidance - OSHA. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available from: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. Available from: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available from: [Link]

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. Available from: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available from: [Link]

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available from: [Link]

  • Code of practice compressed fluorine and mixtures with inert gases. European Industrial Gases Association. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available from: [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Available from: [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • SAFETY DATA SHEET - Ethanol. U.S. Food and Drug Administration. Available from: [Link]

  • Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Oak Ridge National Laboratory. Available from: [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. Available from: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。